molecular formula C6H11Na2O9P B8054914 D-Fructose-6-phosphate (disodium) salt

D-Fructose-6-phosphate (disodium) salt

Cat. No.: B8054914
M. Wt: 304.10 g/mol
InChI Key: UNCUTLNWSBJTSG-CCXTYWFUSA-N
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Description

D-Fructose-6-phosphate (disodium) salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;(3S,4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexane-1,3-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-6,9,11H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t4-,5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCUTLNWSBJTSG-CCXTYWFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Metabolic Switchboard: A Technical Guide to D-Fructose-6-Phosphate in Bacterial Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Fructose-6-phosphate (F6P) is not merely a glycolytic intermediate; it is the primary metabolic switchboard in bacterial physiology. It dictates the partition of carbon flux between energy generation (EMP pathway), reducing power synthesis (Pentose Phosphate Pathway), and structural integrity (Peptidoglycan/Biofilm biosynthesis).

For drug development professionals, F6P represents a critical node. The enzymes and riboregulators governing its consumption—specifically Glucosamine-6-phosphate synthase (GlmS) and Phosphofructokinase (PFK) —are high-value targets for next-generation antimicrobials. This guide dissects the mechanistic role of F6P, its regulatory architectures, and validated experimental workflows for its analysis.

Chemical & Thermodynamic Profile

F6P is a ketohexose phosphate. In aqueous solution, it exists primarily in the furanose ring form. Its position in metabolism is defined by its thermodynamic reversibility in isomerization but irreversibility in phosphorylation.

PropertyValue / DescriptionBiological Implication
Molecular Formula

Precursor for amino sugars (

)
Isomerization


(G6P

F6P)
Near-equilibrium; flux is driven by concentration gradients (mass action).
Phosphorylation


(F6P + ATP

FBP)
Irreversible; the primary control point for glycolytic flux.
Key Functional Group C2 Keto groupSite of nucleophilic attack by glutamine amide nitrogen during peptidoglycan synthesis.

The Central Metabolic Hub

F6P sits at the intersection of three major pathways. Its consumption is strictly prioritized based on the cell's immediate needs for ATP, NADPH, or cell wall precursors.

Glycolysis (EMP Pathway)
  • Enzyme: 6-phosphofructo-1-kinase (PFK).[1]

  • Mechanism: Phosphorylation of C1 to form Fructose-1,6-bisphosphate (FBP).[2]

  • Significance: This is the committed step of glycolysis. Once phosphorylated, the carbon is locked into catabolism for ATP production.

Pentose Phosphate Pathway (PPP)[3][4]
  • Enzymes: Transketolase (Tkt) and Transaldolase (Tal).[3]

  • Mechanism: F6P is regenerated from Glyceraldehyde-3-phosphate (GAP) and Sedoheptulose-7-phosphate in the non-oxidative branch.

  • Significance: Allows the recycling of pentoses back into hexoses for glycolysis or gluconeogenesis, essential for metabolic flexibility during growth on non-glucose carbon sources.

Gluconeogenesis[5]
  • Enzyme: Fructose-1,6-bisphosphatase (FBPase).[2]

  • Mechanism: Hydrolysis of the C1 phosphate of FBP to regenerate F6P.

  • Criticality: Essential for growth on acetate, glycerol, or succinate.

Visualization: The F6P Metabolic Switchboard

F6P_Metabolism G6P Glucose-6-P F6P D-Fructose-6-P (The Hub) G6P->F6P Pgi (Reversible) FBP Fructose-1,6-BP F6P->FBP PFK (Glycolysis) GlcN6P Glucosamine-6-P (Cell Wall Precursor) F6P->GlcN6P GlmS (Biosynthesis) E4P Erythrose-4-P F6P->E4P Transketolase (PPP) FBP->F6P FBPase (Gluconeogenesis) Peptidoglycan Peptidoglycan GlcN6P->Peptidoglycan

Figure 1: The Centrality of F6P. It bridges catabolism (Glycolysis), anabolism (Peptidoglycan), and redox balancing (PPP).

The Biosynthetic Gateway: Peptidoglycan Synthesis

For drug developers, the conversion of F6P to Glucosamine-6-phosphate (GlcN6P) is the most critical pathway.

  • Enzyme: L-glutamine:D-fructose-6-phosphate amidotransferase (GlmS).

  • Reaction: F6P + Glutamine

    
     GlcN6P + Glutamate.
    
  • Mechanism: The enzyme uses a channel to transport ammonia (generated from glutamine hydrolysis) to the F6P active site, converting the ketone at C2 to an amine.

  • Clinical Relevance: This is the first committed step in the synthesis of UDP-GlcNAc , the fundamental building block of bacterial peptidoglycan and Lipopolysaccharide (LPS). Inhibition of GlmS leads to cell lysis and death.

Regulatory Architectures

Bacteria employ distinct strategies to prevent "futile cycles" (simultaneous glycolysis and gluconeogenesis) and to balance cell wall synthesis with energy production.

Allosteric Control of Glycolysis (The PFK Node)

In bacteria like E. coli and Thermus thermophilus, PFK is the primary flux controller.

  • Inhibitor (PEP): Phosphoenolpyruvate (PEP) signals that downstream glycolysis is backed up. PEP binds allosterically to PFK, lowering its affinity for F6P.

  • Activator (ADP/GDP): High levels of ADP signal low energy charge, allosterically activating PFK to consume F6P and generate ATP.

Riboregulation of Cell Wall Synthesis (The GlmS Node)

Regulation of GlmS differs significantly between Gram-negative and Gram-positive bacteria, offering specific drug targeting opportunities.

Organism TypeRegulatorMechanism
Gram-Negative (E. coli)sRNAs (GlmY, GlmZ) GlmZ binds glmS mRNA to stimulate translation.[4] GlmY acts as a decoy, preventing degradation of GlmZ. High GlcN6P levels trigger GlmZ degradation.[5]
Gram-Positive (B. subtilis, S. aureus)Ribozyme The glmS mRNA contains a riboswitch in its 5' UTR.[6][5] Binding of GlcN6P (the product) induces self-cleavage of the mRNA, stopping translation.
Visualization: Divergent Regulatory Logic

Regulation cluster_0 Glycolytic Control (PFK) cluster_1 Gram+ Cell Wall Control (Ribozyme) PFK PFK Enzyme PEP PEP (High Energy) PEP->PFK Inhibits ADP ADP (Low Energy) ADP->PFK Activates mRNA glmS mRNA mRNA->mRNA Self-Cleavage (Degradation) GlcN6P GlcN6P (Product) GlcN6P->mRNA Binds Riboswitch

Figure 2: (Left) PFK is controlled by energy charge. (Right) glmS expression in Gram-positives is controlled by metabolite-induced RNA self-cleavage.[6][5]

Drug Development Vector: Targeting the glmS Ribozyme

The glmS ribozyme is a validated target for novel antibiotics because it is essential for Gram-positive pathogens (S. aureus, C. difficile) and has no human homolog.[7]

  • Strategy: Use Antisense Oligonucleotides (ASOs) or small molecules to mimic GlcN6P or bind the riboswitch, triggering premature mRNA cleavage.

  • Mechanism of Action: Inducing the ribozyme reduces GlmS protein levels

    
     halts UDP-GlcNAc synthesis 
    
    
    
    weakens peptidoglycan
    
    
    cell lysis.
  • Advantages: High specificity (no off-target effects in humans) and low probability of cross-resistance with existing antibiotic classes.

Experimental Protocols

Metabolomics: Extraction of F6P from Bacterial Cultures

Quantitative analysis of F6P requires quenching metabolism immediately to prevent turnover by PFK or PGI.

Method: Cold Methanol Quenching

  • Harvest: Collect bacterial culture (

    
    ) by rapid filtration (0.2 
    
    
    
    m nylon filter).
  • Quench: Immediately transfer filter into -40°C 60% Methanol (v/v) . This stops enzymatic activity instantly.

  • Extraction:

    • Perform 3 freeze-thaw cycles (Liquid

      
       / Ice bath).
      
    • Centrifuge at

      
       for 10 min at -10°C.
      
    • Collect supernatant.[8]

  • Analysis: Analyze via LC-MS/MS (HILIC column) or GC-MS (after methoximation/silylation).

Enzymatic Assay: PFK Activity

To measure flux through the F6P node, PFK activity is coupled to NADH oxidation.

Reaction Scheme:

  • F6P + ATP

    
     FBP + ADP
    
  • FBP

    
     DHAP + GAP
    
  • GAP

    
     DHAP
    
  • DHAP + NADH

    
     Glycerol-3-P + 
    
    
    

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

    
    , 50 mM KCl.
    
  • Coupling System: Add Aldolase (1 U), Triosephosphate Isomerase (TPI, 5 U), Glycerol-3-phosphate dehydrogenase (1 U), and NADH (0.2 mM).

  • Substrate: Add ATP (1 mM).

  • Start: Initiate with F6P (1-5 mM).

  • Detection: Monitor decrease in absorbance at 340 nm (NADH oxidation). Rate is proportional to PFK activity.

References

  • Role of Fructose-6-Phosphate in Bacterial Metabolism. Taylor & Francis. Available at: [Link]

  • Pentose Phosphate Pathway in Health and Disease. National Institutes of Health (PMC). Available at: [Link]

  • Targeting glmS Ribozyme with Chimeric Antisense Oligonucleotides for Antibacterial Drug Development. ACS Synthetic Biology. Available at: [Link]

  • Allosteric Regulation in Phosphofructokinase from Thermus thermophilus. PubMed Central. Available at: [Link]

  • Peptidoglycan: Structure, Synthesis, and Regulation. National Institutes of Health (PMC). Available at: [Link]

  • Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Protocol for phosphofructokinase (PFK) activity assay using D-Fructose-6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Phosphofructokinase (PFK) Activity Assay using D-Fructose-6-phosphate Content Type: Detailed Application Note and Protocol

Application Note & Protocol

Abstract

Phosphofructokinase-1 (PFK-1) is the "gatekeeper" of glycolysis, catalyzing the irreversible conversion of D-Fructose-6-phosphate (F6P) to Fructose-1,6-bisphosphate (F1,6BP).[1][2][3][4][5][6] Because PFK-1 is the primary control point for glycolytic flux, it is a high-value target in oncology (Warburg effect modulation) and metabolic disease research. This guide details a specific, coupled-enzyme kinetic assay using the Aldolase/Triosephosphate Isomerase (TPI)/Glycerol-3-Phosphate Dehydrogenase (GPDH) system.[1] Unlike generic ATPase assays, this protocol specifically validates the production of F1,6BP, ensuring high specificity for PFK-1 activity screening and inhibitor profiling.

Introduction & Mechanistic Basis
1.1 Physiological Context

PFK-1 activity is tightly regulated by the energy status of the cell.[4] It is allosterically inhibited by high levels of ATP and citrate (signaling energy abundance) and activated by AMP and Fructose-2,6-bisphosphate (signaling energy demand). In drug development, measuring PFK-1 kinetics requires an assay that preserves these allosteric sensitivities while accurately quantifying reaction velocity.

1.2 Assay Principle: The Aldolase-Coupled System

To measure PFK-1 activity continuously, we couple the production of F1,6BP to the oxidation of NADH. This method is superior to Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupling for PFK-specific studies because it relies on the generation of the specific product, F1,6BP, rather than ADP, which can be generated by non-specific ATPases in crude samples.

The Reaction Cascade:

  • PFK-1 Step: Fructose-6-P + ATP

    
     Fructose-1,6-bisphosphate + ADP[1]
    
  • Aldolase Step: Fructose-1,6-bisphosphate

    
     DHAP + GAP
    
  • TPI Step: GAP

    
     DHAP
    
  • GPDH Step: 2 DHAP + 2 NADH + 2 H

    
    
    
    
    
    2 Glycerol-3-Phosphate + 2 NAD
    
    

Stoichiometry: For every 1 mole of F6P consumed, 2 moles of NADH are oxidized (assuming TPI is present and not rate-limiting). The rate of absorbance decrease at 340 nm is directly proportional to PFK-1 activity.

PFK_Pathway F6P Fructose-6-Phosphate PFK PFK-1 F6P->PFK ATP ATP ATP->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP Aldolase Aldolase F16BP->Aldolase DHAP DHAP Aldolase->DHAP GAP GAP Aldolase->GAP GPDH GPDH DHAP->GPDH TPI TPI GAP->TPI TPI->DHAP NADH 2 NADH NADH->GPDH NAD 2 NAD+ GPDH->NAD G3P Glycerol-3-Phosphate GPDH->G3P

Figure 1: The Coupled Enzyme Reaction Pathway. PFK-1 activity drives a cascade resulting in the oxidation of 2 equivalents of NADH per reaction cycle.

Materials & Reagents
2.1 Buffer Composition

PFK-1 is pH-sensitive and unstable without specific ions. The following "Assay Buffer" is optimized for physiological relevance (pH 7.4) while ensuring maximal stability.

ComponentConcentrationFunction
Tris-HCl (pH 7.4) 50 mMMaintains physiological pH. (HEPES is a valid alternative).
MgCl₂ 5 mMEssential cofactor for ATP-Mg²⁺ complex.
KCl 100 mMMonovalent cation activator for PFK-1.[7]
DTT 1 mMPrevents oxidation of enzyme sulfhydryl groups.
BSA 0.1% (w/v)Stabilizes protein and prevents surface adsorption.
Ammonium Sulfate 2 mMOptional: Can act as an activator for some mammalian isoforms.
2.2 Substrates & Coupling Enzymes
  • D-Fructose-6-phosphate (F6P): 100 mM stock in Assay Buffer.

  • ATP: 100 mM stock in Assay Buffer (Adjust pH to 7.0 with NaOH if using free acid).

  • NADH: 10 mM stock (Freshly prepared, protect from light).

  • Auxiliary Enzyme Mix:

    • Aldolase (Rabbit Muscle): Final conc. 0.5 – 1.0 U/mL.

    • Triosephosphate Isomerase (TPI): Final conc. > 5 U/mL.

    • Glycerol-3-Phosphate Dehydrogenase (GPDH): Final conc. > 1 U/mL.[2]

    • Note: Commercial "Auxiliary Enzyme" blends often contain these three.

Experimental Protocol
3.1 Sample Preparation
  • Cell Lysates: Homogenize cells (

    
    ) in 200 µL ice-cold Assay Buffer. Centrifuge at 12,000 x g for 10 min at 4°C. Use supernatant immediately.
    
  • Purified Enzyme: Dilute in Assay Buffer containing 1 mg/mL BSA to prevent denaturation.

3.2 Assay Setup (96-Well Plate)

Perform all steps on ice until the read begins. Pre-warm the plate reader to 25°C or 37°C (standardize temperature).

Reaction Mix (Per Well): Prepare a Master Mix to minimize pipetting errors. Volumes below are for one well (Total 200 µL).

ReagentVolume (µL)Final Conc.
Assay Buffer 140 µL-
NADH (10 mM) 4 µL0.2 mM
ATP (100 mM) 2 µL1 mM (See Note 1)
Auxiliary Enzyme Mix 4 µLExcess (Units vary)
Sample (Enzyme Source) 10 - 50 µLVariable
D-Fructose-6-P (100 mM) 10 µL5 mM (Start Reagent)
  • Note 1 (ATP Inhibition): PFK-1 is inhibited by high ATP (>2 mM). For screening activation, use ~0.5 mM ATP. For Vmax, use 1 mM ATP + 0.1 mM AMP (activator) to relieve inhibition.

  • Control Wells:

    • Background Blank: No F6P (measures NADH oxidase activity).

    • No Enzyme Control: No Sample (measures spontaneous NADH degradation).

3.3 Kinetic Measurement
  • Add Sample and Reaction Mix (excluding F6P) to the wells.

  • Incubate for 5 minutes at assay temperature to consume any endogenous ADP or substrates.

  • Initiate reaction by adding Fructose-6-Phosphate .

  • Mix (shake mode on reader) for 5 seconds.

  • Measure Absorbance (OD340) every 20–30 seconds for 10–20 minutes.

Workflow Visualization

Workflow Start Start: Sample Prep Lysate Homogenize Cells/Tissue (Assay Buffer + DTT) Start->Lysate Spin Centrifuge 12,000xg, 10 min, 4°C Lysate->Spin PlateSetup Sample Well Background Control (No F6P) No Enzyme Control Spin->PlateSetup MasterMix Prepare Master Mix (Buffer, ATP, NADH, Aux Enzymes) MasterMix->PlateSetup Incubate Incubate 5 min @ 37°C (Deplete endogenous substrates) PlateSetup->Incubate Spike INITIATE: Add Fructose-6-Phosphate Incubate->Spike Read Kinetic Read OD 340nm, every 30s for 15 min Spike->Read

Figure 2: Experimental Workflow.[5] Critical step: Add F6P last to initiate the specific PFK reaction.

Data Analysis & Calculations
5.1 Calculation Logic
  • Determine Slope: Calculate the slope (

    
    ) from the linear portion of the curve (typically 2–10 mins).
    
  • Correct for Background: Subtract the slope of the Background Blank (No F6P) from the Sample slope.

    
    
    
  • Calculate Activity: Use the Beer-Lambert Law.

    • 
       (Extinction Coefficient) = 
      
      
      
      [8][9]
    • Pathlength (

      
      ) for 200 µL in 96-well plate 
      
      
      
      (Verify with your specific plate).
    • Stoichiometry Factor: 2 (2 NADH oxidized per 1 F6P).



Where:

  • 1 Unit (U) = Amount of enzyme converting 1 µmol of F6P per minute.[6][7]

  • 2 = Stoichiometric factor (2 NADH per F6P).

5.2 Specific Activity


Troubleshooting & Optimization (Expertise)
IssuePossible CauseSolution
Non-Linear Rates (Lag Phase) Coupling enzymes are rate-limiting.Increase concentration of Aldolase/TPI/GPDH mix. Ensure reagents are not degraded.[4]
High Background (No F6P) High endogenous NADH oxidase or ATPase activity.Use purified samples or desalt lysates using a spin column (10kDa cutoff) to remove endogenous substrates.[5]
No Activity Enzyme inhibition by ATP.PFK-1 is inhibited by high ATP. Lower ATP to 0.5 mM or add 0.1 mM AMP (activator).
Signal Drift Temperature fluctuation.Ensure plate reader is pre-warmed.[3] PFK is highly temperature dependent (

).
References
  • Sigma-Aldrich. Phosphofructokinase (PFK) Activity Colorimetric Assay Kit Technical Bulletin. (Accessed 2026). Link

  • Li, H., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration.[1][2] Scientific Reports.[2] Link[2]

  • England, A., et al. (2014). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics. NIH PubMed Central. Link

  • Assay Genie. Phosphofructokinase (PFK) Activity Assay Protocol.Link[5]

  • Webb, B.A., et al. (2015). Biochemical and transcript level differences between the three human phosphofructokinases. NIH PubMed Central. Link

Sources

Application Note: D-Fructose-6-Phosphate Disodium Salt as a Substrate for Aldolase Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing D-Fructose-6-phosphate (F6P) disodium salt . It addresses two distinct but critical applications:

  • Biocatalysis: Using Fructose-6-Phosphate Aldolase (FSA) for stereoselective synthesis and retro-aldol cleavage.[1]

  • Metabolic Profiling: Using F6P in coupled enzyme assays to quantify Phosphofructokinase (PFK) activity or F6P concentration via standard Fructose-1,6-bisphosphate Aldolase.

Part 1: Strategic Overview & Scientific Context

The Substrate: D-Fructose-6-Phosphate (F6P)

D-Fructose-6-phosphate is a pivotal intermediate in glycolysis and the pentose phosphate pathway.[2][3] While the canonical mammalian Fructose-1,6-bisphosphate Aldolase (Class I) requires bis-phosphorylation (FBP) for high-affinity cleavage, the microbial enzyme Fructose-6-Phosphate Aldolase (FSA) —specifically from E. coli—directly accepts F6P.

Key Distinction for Researchers:

  • If you are using Mammalian Aldolase (A, B, or C): F6P is not the direct substrate. It is used as the precursor in coupled assays (F6P

    
     FBP 
    
    
    
    Cleavage).
  • If you are using Microbial FSA: F6P is the direct substrate for retro-aldol cleavage or the product of aldol addition. FSA is a powerful tool in drug development for synthesizing iminosugars and rare polyols without requiring expensive phosphorylated donors [1, 2].

Mechanism of Action[4]
  • Class I Aldolase (Mammalian): Utilizes a Schiff base mechanism (Lysine residue) to cleave FBP into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P).

  • FSA (Microbial): Also utilizes a Schiff base mechanism (Lys85 in E. coli) but is unique because it tolerates non-phosphorylated donors (like Dihydroxyacetone, DHA). Cleavage of F6P by FSA yields DHA and G3P [3].[4]

Part 2: Visualizing the Pathways

The following diagram illustrates the two divergent workflows for F6P: the Direct Biocatalytic Route (FSA) and the Coupled Metabolic Route (Standard Aldolase).

F6P_Pathways cluster_0 Route A: FSA Biocatalysis (Direct) cluster_1 Route B: Metabolic Profiling (Coupled) F6P D-Fructose-6-Phosphate (Substrate) FSA_Enz Enzyme: FSA (Fructose-6-Phosphate Aldolase) F6P->FSA_Enz PFK Enzyme: PFK (Phosphofructokinase) F6P->PFK + ATP DHA Dihydroxyacetone (DHA) FSA_Enz->DHA G3P_1 Glyceraldehyde-3-P (G3P) FSA_Enz->G3P_1 ATP ATP FBP Fructose-1,6-Bisphosphate (Intermediate) PFK->FBP Aldolase Enzyme: Aldolase (Class I/II) FBP->Aldolase DHAP DHAP Aldolase->DHAP G3P_2 G3P Aldolase->G3P_2 GAPDH Detection: GAPDH + NAD+ G3P_2->GAPDH NADH NADH (Signal @ 340/450nm) GAPDH->NADH

Figure 1: Comparison of F6P utilization in direct FSA biocatalysis (Route A) vs. coupled metabolic assays (Route B).

Part 3: Detailed Protocols

Protocol A: Kinetic Assay for Fructose-6-Phosphate Aldolase (FSA)

Purpose: To determine the specific activity of FSA or mutant variants (e.g., FSA A129S) using F6P as a substrate in the retro-aldol direction. This is critical for validating enzyme quality before preparative synthesis.

Principle:




Accumulation of NADH is measured at 340 nm.

Reagents:

  • Buffer: 50 mM Glycylglycine or TEA buffer, pH 7.5 (avoid phosphate buffer if possible to reduce background, though GAPDH requires Pi).

  • Substrate: 50 mM D-Fructose-6-phosphate disodium salt (freshly prepared in water).

  • Cofactor: 10 mM NAD+.

  • Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH, ~5 U/mL final).

  • Additive: 10 mM Sodium Arsenate (AsO4) or Phosphate. Note: Arsenate uncouples the GAPDH reaction, preventing product inhibition and linearizing kinetics, but is toxic. Phosphate is a safer alternative.

Step-by-Step Methodology:

  • Preparation:

    • Thaw F6P disodium salt and equilibrate to Room Temperature (RT).

    • Prepare a Master Mix (minus FSA) to ensure consistency.

  • Reaction Setup (Total Volume 1.0 mL):

    Component Volume Final Conc.
    Buffer (pH 7.5) 880 µL 50 mM
    NAD+ (10 mM stock) 50 µL 0.5 mM
    Sodium Arsenate (100 mM) 10 µL 1 mM
    GAPDH (Lyophilized/Stock) 10 µL 5 Units
    F6P Substrate (50 mM) 40 µL 2 mM
    Incubate 5 min at 30°C to stabilize baseline

    | FSA Enzyme | 10 µL | ~0.1–1.0 µg |

  • Measurement:

    • Initiate reaction by adding FSA.

    • Immediately mix by inversion (cuvette) or shaking (plate reader).

    • Monitor Absorbance at 340 nm (

      
      ) for 5–10 minutes at 30°C.
      
  • Calculation:

    • Calculate slope (

      
      ) from the linear portion.
      
    • Use Beer-Lambert Law (

      
      ).
      
Protocol B: Coupled Assay for PFK Activity (Standard Aldolase)

Purpose: To quantify Phosphofructokinase (PFK) activity or measure F6P concentration in cell lysates using standard Rabbit Muscle Aldolase.

Principle:





[2]

Reagents:

  • F6P Disodium Salt: Substrate.

  • ATP: Co-substrate for PFK.[2]

  • Auxiliary Enzymes: Aldolase (excess), Triosephosphate Isomerase (TPI), GAPDH.

Workflow:

  • Sample Prep: Homogenize tissue/cells in ice-cold PBS. Centrifuge at 13,000 x g to remove insolubles. Deproteinize using a 10 kDa spin filter if necessary to remove endogenous enzymes.

  • Blanking: Prepare a "NADH Blank" (Sample + Buffer, no enzymes) to account for background NADH/NADPH.

  • Reaction Mix:

    • Mix: Buffer + ATP (1 mM) + NADH (for reverse assay) or NAD+ (for forward assay) + Aldolase (1 U) + TPI/GAPDH mix.

    • Add F6P (substrate) to initiate.

  • Validation:

    • The reaction rate should be dependent on PFK concentration (if measuring enzyme) or F6P concentration (if measuring metabolite).

    • Control: Run a standard curve using known concentrations of F6P disodium salt (0–50 µM).

Part 4: Handling & Stability Data

D-Fructose-6-Phosphate Disodium Salt requires specific handling to maintain integrity for kinetic assays.

ParameterSpecificationCausality/Reasoning
Storage -20°C (Desiccated)F6P is hygroscopic. Moisture absorption leads to hydrolysis of the phosphate ester, invalidating stoichiometric calculations [4, 5].
Solubility > 50 mg/mL in WaterDisodium salt is highly water-soluble. Do not heat to dissolve; heat promotes degradation.
Stability pH 6.5 – 8.5Stable in neutral buffers. Acidic conditions (< pH 5) accelerate hydrolysis of the phosphate group.
Freeze/Thaw Avoid repeated cyclesAliquot stock solutions (e.g., 100 mM) into single-use tubes. Store aliquots at -20°C or -80°C.

Troubleshooting Tip: If kinetic rates are lower than expected, check the F6P stock for hydrolysis (free phosphate assay). High background phosphate indicates degraded substrate.

References

  • Garrabou, X., et al. (2009). "D-Fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds." Chemistry - A European Journal. Link

  • Ma, H., et al. (2018). "New Stereoselective Biocatalysts for Carboligation and Retro-Aldol Cleavage Reactions Derived from D-Fructose 6-Phosphate Aldolase." Biochemistry. Link

  • Schürmann, M., & Sprenger, G. A. (2001). "Fructose-6-phosphate aldolase is a novel class I aldolase from Escherichia coli and is related to a novel group of bacterial transaldolases." Journal of Biological Chemistry. Link

  • Sigma-Aldrich. (n.d.). "Fructose-6-Phosphate Assay Kit Technical Bulletin." Link

  • Thermo Fisher Scientific. (n.d.). "D-Fructose-6-phosphate disodium salt Safety Data Sheet." Link

Sources

Application Notes & Protocols: A Researcher's Guide to the Accurate Quantification of D-Fructose-6-Phosphate in Cellular and Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Its cellular concentration is a dynamic indicator of glycolytic flux and overall energy metabolism, making its accurate quantification essential for research in areas such as oncology, metabolic disorders, and drug development.[1][2] This guide provides a comprehensive overview and detailed protocols for the reliable measurement of F6P in biological samples, including cell lysates and tissue homogenates. We will delve into the principles of common assay methodologies, with a primary focus on sensitive fluorescence-based enzymatic assays, and also discuss advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to achieve robust and reproducible F6P quantification.

Scientific Foundation: The Significance of Fructose-6-Phosphate

Fructose-6-phosphate holds a critical position in central carbon metabolism. It is formed from glucose-6-phosphate via the action of phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. Beyond glycolysis, F6P can be shunted into the pentose phosphate pathway to generate precursors for nucleotide synthesis or can enter the hexosamine pathway, which is involved in protein modification.[1][3] Given that elevated F6P levels are often observed in rapidly proliferating cells, such as cancer cells, its quantification can provide valuable insights into cellular metabolic states.[1]

dot graph "Metabolic_Hub_F6P" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="D-Fructose-6-Phosphate", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; F16BP [label="Fructose-1,6-Bisphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexosamine [label="Hexosamine Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges G6P -- F6P [label="Phosphoglucose\nIsomerase", dir=both, color="#4285F4"]; F6P -- F16BP [label="Phosphofructokinase-1\n(PFK-1)", color="#EA4335"]; F16BP -- Glycolysis [color="#EA4335"]; F6P -- PPP [label=" ", color="#34A853"]; F6P -- Hexosamine [label="GFAT", color="#34A853"]; } Caption: Central role of Fructose-6-Phosphate (F6P) in metabolism.

Principles of F6P Quantification

The most common methods for F6P quantification rely on coupled enzymatic reactions that culminate in the production of a measurable signal (colorimetric, fluorometric, or absorbance-based).[1][4][5] Highly specific and sensitive methods like LC-MS/MS are also employed for comprehensive metabolic profiling.[2][6]

Enzymatic Assays: The Core Reaction

The foundational principle of these assays is a two-step enzymatic conversion.

  • Isomerization: F6P is converted to Glucose-6-Phosphate (G6P) by Phosphoglucose Isomerase (PGI), also referred to as a "Converter" enzyme in many commercial kits.[5][7]

  • Oxidation and Detection: The newly formed G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH). This reaction is coupled to the reduction of a nicotinamide cofactor, typically NADP+ to NADPH.[5][7][8]

The amount of NADPH produced is directly proportional to the initial amount of F6P in the sample.

Signal Generation: From NADPH to a Measurable Output

While NADPH can be measured directly by its absorbance at 340 nm, this method often lacks the sensitivity required for biological samples with low F6P concentrations.[5][8] Therefore, more sensitive fluorometric or colorimetric methods are preferred.

  • Fluorometric Detection: The NADPH generated reduces a probe (e.g., resazurin) into a highly fluorescent product (e.g., resorufin).[1][4][8] This approach offers significantly higher sensitivity. The fluorescence is typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][4]

  • Colorimetric Detection: NADPH can reduce a tetrazolium salt, such as WST-1, to a colored formazan product, which can be quantified by measuring its absorbance.[8]

dot graph "Assay_Principle" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes F6P [label="Fructose-6-Phosphate\n(Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; G6PL [label="6-Phospho-D-gluconate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Probe [label="Non-Fluorescent\nProbe", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluor [label="Fluorescent\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Measure Fluorescence\n(Ex/Em ~535/587 nm)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges F6P -> G6P [label="PGI / Converter", color="#EA4335"]; G6P -> G6PL [label="G6PDH", color="#EA4335"]; NADP -> NADPH [label="Reduction", color="#4285F4"]; G6P -> NADPH [style=invis]; // for layout NADPH -> Fluor [label="Probe Reduction", color="#34A853"]; Probe -> Fluor [style=invis]; // for layout Fluor -> Signal [color="#34A853"]; } Caption: Workflow of a coupled enzymatic fluorometric assay for F6P.

LC-MS/MS: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity.[2] This technique physically separates F6P from other metabolites via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio (m/z).[6] For F6P, detection is typically performed in negative ion mode, monitoring the transition for the anion at m/z = 259.[6] While powerful, this method requires specialized instrumentation and expertise.

Detailed Protocol: Fluorometric Quantification of F6P

This protocol is a synthesis of methodologies from established commercial assay kits and provides a robust workflow for quantifying F6P in cell and tissue lysates.[1][4]

Critical Pre-Assay Preparations
  • Reagent Storage and Handling: Store all kit components at -20°C, protected from light.[1][4] Briefly centrifuge vials before opening to ensure all contents are at the bottom. Avoid repeated freeze-thaw cycles by preparing aliquots of reconstituted reagents.[1][4]

  • Buffer Temperature: Allow the assay buffer to warm to room temperature before use.[1][4] Using ice-cold buffer can inhibit enzyme activity.

  • Plate Selection: For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk.[1]

Sample Preparation: The Key to Accuracy

Core Principle: The goal is to rapidly halt metabolic activity to preserve the in vivo F6P levels and efficiently extract the metabolite while removing interfering proteins.

  • For Adherent or Suspension Cells (e.g., 5 x 10⁶ cells):

    • Rapidly wash cells with ice-cold PBS.

    • Homogenize the cell pellet in 2-3 volumes of ice-cold PBS or a suitable buffer (pH 6.5-8).[1][4]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1]

    • Deproteinization (Crucial Step): Proteins in the sample can consume F6P. Remove them using a 10 kDa Molecular Weight Cut-Off (MWCO) spin filter.[1][4] An alternative is perchloric acid/KOH precipitation.[4]

    • Collect the deproteinized filtrate for the assay.

  • For Tissue Samples (10-100 mg):

    • Snap-freeze the tissue in liquid nitrogen immediately upon collection to quench metabolism.

    • Rapidly homogenize the frozen tissue in 2-3 volumes of ice-cold PBS.[1][4]

    • Proceed with centrifugation and deproteinization as described for cell samples (Steps 3-5 above).

Sample Stability: Store prepared lysates at -80°C if not used immediately. Avoid repeated freeze-thaw cycles as they can lead to F6P degradation.[2]

Assay Procedure (96-well Plate Format)
  • Standard Curve Preparation:

    • Prepare a 1 mM F6P stock solution by reconstituting a 10 µmole standard in 100 µL of dH₂O, then diluting 10 µL of this into 990 µL of dH₂O.[1]

    • Prepare a 0.05 mM working standard by diluting 50 µL of the 1 mM stock into 950 µL of dH₂O.[1]

    • Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM working standard into a series of wells to generate 0 (blank), 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well standards.[1]

    • Adjust the volume in each standard well to 50 µL with F6P Assay Buffer.

  • Sample Preparation for Assay Plate:

    • Add 1-50 µL of your deproteinized sample into duplicate wells.

    • It is highly recommended to test several different volumes for unknown samples to ensure the readings fall within the linear range of the standard curve.[1][4]

    • Bring the final volume in each sample well to 50 µL with F6P Assay Buffer.

  • Background Control (Addressing Interference):

    • Samples may contain endogenous Glucose-6-Phosphate (G6P), NADH, or NADPH, which will generate background signal.[1][4]

    • To correct for this, prepare a parallel sample well (a "sample blank") for each sample to be tested. This well will receive a reaction mix that omits the F6P Converter (PGI).[4] The signal from this well represents the background, which will be subtracted from the test sample reading.

  • Reaction Mix Preparation and Incubation:

    • Prepare a Master Reaction Mix and a Background Control Mix according to the table below. Prepare enough for all standards, samples, and controls.

ReagentReaction Mix (per well)Background Mix (per well)
F6P Assay Buffer40 µL42 µL
F6P Probe4 µL4 µL
F6P Enzyme Mix (G6PDH)2 µL2 µL
F6P Substrate Mix2 µL2 µL
F6P Converter (PGI)2 µL0 µL
Total Volume 50 µL 50 µL
Table adapted from commercial kit protocols.[4]
  • Running the Reaction:

    • Add 50 µL of the Master Reaction Mix to each standard and sample well.

    • Add 50 µL of the Background Control Mix to each corresponding "sample blank" well.

    • Mix well, preferably on a horizontal shaker.

    • Incubate the plate for 5-10 minutes at 37°C, protected from light.[1][4]

    • Measure the fluorescence at Ex/Em = 535/587 nm on a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the 0 nmol (blank) standard reading from all other standard and sample readings.

  • Standard Curve Generation: Plot the background-subtracted fluorescence values for the F6P standards against the nmol/well. Generate a linear regression equation (y = mx + c).

  • Sample Background Correction: For each sample, subtract the fluorescence reading of its corresponding "sample blank" (without F6P Converter) from the reading of the test sample (with converter). This gives the corrected fluorescence value for the sample.

  • Calculate F6P Amount: Use the corrected sample fluorescence value and the standard curve equation to calculate the amount of F6P (in nmol) in the sample well.

    • Amount (nmol) = (Corrected Sample Fluorescence - y-intercept) / slope

  • Calculate F6P Concentration:

    • Concentration (nmol/mg or nmol/10⁶ cells) = (Amount of F6P from step 4) / (Volume of sample added to well in µL) * (Dilution Factor) / (Initial sample quantity)

Quality Control and Troubleshooting

A self-validating protocol includes checks for potential issues.

Problem Potential Cause Solution
No or Low Signal Assay buffer was cold.Ensure assay buffer is at room temperature before use.[1][4]
Reagents not reconstituted properly.Briefly centrifuge vials before opening and ensure complete dissolution as per protocol.
Incorrect wavelength settings.Verify the plate reader's excitation and emission filters are set correctly (~535/587 nm).[1][4]
High Background Sample contains high levels of G6P, NADH, or NADPH.Ensure a background control (without F6P converter) is run for each sample and its value is subtracted.[4]
Contaminated reagents.Use fresh, properly stored reagents.
Erratic Readings Incomplete homogenization of sample.Ensure complete lysis of cells/tissue. Use a Dounce homogenizer if necessary.[4]
Sample degradation.Aliquot samples after initial preparation to avoid multiple freeze-thaw cycles.[2][4]
Pipetting errors.Use calibrated pipettes and ensure accurate, consistent pipetting. Run samples and standards in duplicate or triplicate.[1]

Conclusion

The quantification of D-fructose-6-phosphate is a critical measurement for understanding the metabolic state of biological systems. While advanced techniques like LC-MS/MS provide high specificity, the fluorometric enzymatic assay presented here offers an excellent combination of sensitivity, simplicity, and accessibility for most research laboratories.[4] By carefully following the detailed sample preparation and assay protocols, and by implementing appropriate background controls, researchers can obtain accurate and reliable data. This guide serves as a foundational resource to empower scientists in their exploration of metabolic pathways and the development of novel therapeutics.

References

  • Fructose-6-Phosphate Fluorometric Assay Kit (#BN00913). Assay Genie. [Link]

  • D-FRUCTOSE and D-GLUCOSE Assay Kit Booklet. Megazyme. [Link]

  • Roe, J. H., & Papadopoulos, N. M. (1954). The determination of fructose-6-phosphate and fructose-1,6-diphosphate. Journal of Biological Chemistry. [Link]

  • Wang, L., Liu, H., & Gu, M. (2009). An enzymatic colorimetric assay for glucose-6-phosphate. Analytical and bioanalytical chemistry. [Link]

  • Cavaliere, B., et al. (2006). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Journal of separation science. [Link]

  • Fructose 6-phosphate – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, T., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]

  • Stanton, R. C. (2012). Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival. IUBMB life. [Link]

  • Bazaes, S., et al. (2004). Subunit Interactions and Composition of the Fructose 6-Phosphate Catalytic Site and the Fructose 2,6-Bisphosphate Allosteric Site of Mammalian Phosphofructokinase. Journal of Biological Chemistry. [Link]

  • Iacovelli, A., et al. (2019). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. International journal of molecular sciences. [Link]

  • F6P saturation curves for the native human PFK-M. ResearchGate. [Link]

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Quantification of C-Labeling in Sugars. ResearchGate. [Link]

  • NADP+/NADPH Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

  • d-glucose/d-fructose Kit Manual. BioSystems. [Link]

  • Ma, X., et al. (2023). Advances in oxidative stress in pathogenesis of diabetic kidney disease and efficacy of TCM intervention. Renal Failure. [Link]

  • Chen, Y., et al. (2023). The interplay between the muscle and liver in the regulation of glucolipid metabolism. Frontiers in Physiology. [Link]

  • Paul, C. E., et al. (2014). Catalytic reduction of NAD(P)+ to NAD(P)H. Chemical Communications. [Link]

  • Intra-cellular concentration of metabolites in yeast (F6P and FBP). ResearchGate. [Link]

  • Chen, Y., et al. (2023). The interplay between the muscle and liver in the regulation of glucolipid metabolism. Frontiers in Physiology. [Link]

  • A Study Using the Proton Density Fat Fraction MRI. IMR Press. [Link]

  • Webb, B. A., et al. (2017). Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches. The Biochemical journal. [Link]

  • Amplite™ Fluorimetric NADP/NADPH Ratio Assay Kit. AAT Bioquest. [Link]

  • Kim, G., et al. (2023). Association between total body muscle percentage and prevalence of non-alcoholic fatty liver disease in Korean adults findings from an 18-year follow-up: a prospective cohort study. Journal of Yeungnam Medical Science. [Link]

  • D-Fructose/D-Glucose Assay Procedure (K-FRUGL). YouTube. [Link]

Sources

D-Fructose-6-phosphate in coupled enzyme assays for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: D-Fructose-6-Phosphate in Coupled Enzyme Assays for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of D-Fructose-6-Phosphate in Cellular Metabolism

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several major carbon-processing pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP).[1][2][3] Its concentration and the metabolic fluxes through the enzymatic reactions that produce and consume it are critical determinants of a cell's metabolic state. In glycolysis, F6P is phosphorylated to fructose-1,6-bisphosphate in a key regulatory step, committing glucose to energy production.[2][4] Alternatively, F6P can be isomerized from glucose-6-phosphate (G6P), linking it directly to the PPP, a pathway essential for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[1][5][6]

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] By understanding these fluxes, researchers can gain a detailed map of cellular metabolism, which is invaluable in fields such as metabolic engineering, drug discovery, and the study of metabolic diseases. Coupled enzyme assays are a fundamental technique for the precise quantification of metabolites like F6P, which is essential for accurate MFA. These assays utilize a series of enzymatic reactions to link the concentration of the target metabolite to a readily measurable product, often the production or consumption of nicotinamide adenine dinucleotide (phosphate) (NAD(P)H), which can be monitored spectrophotometrically.[8][9][10]

This document provides a detailed guide to the principles, application, and protocols for the use of D-fructose-6-phosphate in coupled enzyme assays as a component of metabolic flux analysis.

Principle of the Coupled Enzyme Assay for F6P Quantification

The quantification of F6P is typically achieved through a series of coupled enzymatic reactions that culminate in the production of NADPH, which is stoichiometric to the initial amount of F6P. The increase in absorbance at 340 nm, corresponding to the production of NADPH, allows for precise measurement.[8][10]

The assay is based on the following reaction cascade:

  • Isomerization of F6P to G6P: The sample containing F6P is incubated with phosphoglucose isomerase (PGI), which catalyzes the reversible conversion of F6P to glucose-6-phosphate (G6P).[8][11]

  • Oxidation of G6P and Reduction of NADP+: Glucose-6-phosphate dehydrogenase (G6PDH) is then used to specifically oxidize the newly formed G6P to 6-phospho-D-gluconate.[5] This reaction is coupled to the reduction of NADP+ to NADPH.[10]

The net result is that for every molecule of F6P present in the sample, one molecule of NADPH is generated.

Experimental Workflow for F6P Quantification

F6P_Assay_Workflow cluster_sample Sample Preparation cluster_assay Coupled Enzyme Assay cluster_detection Detection & Analysis Sample Biological Sample (Cells, Tissue) Extraction Metabolite Extraction (e.g., Quenching & Lysis) Sample->Extraction Deproteinization Deproteinization (e.g., Spin Filter) Extraction->Deproteinization ReactionMix Prepare Reaction Mix (Buffer, MgCl2, NADP+, G6PDH) Deproteinization->ReactionMix Add to Incubate1 Add Sample Extract & Incubate ReactionMix->Incubate1 Add_PGI Initiate Reaction (Add PGI) Incubate1->Add_PGI Incubate2 Incubate to Completion Add_PGI->Incubate2 Spectrophotometer Measure Absorbance at 340 nm Incubate2->Spectrophotometer Calculation Calculate F6P Concentration (Using Beer-Lambert Law) Spectrophotometer->Calculation

Caption: Workflow for F6P quantification using a coupled enzyme assay.

Application in Metabolic Flux Analysis

In the context of MFA, particularly 13C-MFA, the concentration of key metabolites like F6P is crucial for several reasons:

  • Model Constraints: Measured metabolite concentrations can be used to constrain the solution space of the metabolic model, leading to more accurate flux estimations.[12]

  • Thermodynamic Feasibility: Intracellular metabolite concentrations are essential for assessing the thermodynamic feasibility of predicted flux distributions.

  • Dynamic MFA: In dynamic metabolic flux analysis (DMFA), time-course measurements of metabolite concentrations are fundamental to understanding how fluxes change over time in response to perturbations.[7]

The protocol described below provides a robust method for obtaining the F6P concentration data required for these advanced modeling techniques.

Detailed Protocols

Part 1: Sample Preparation

Causality Behind Experimental Choices:

  • Quenching: The rapid quenching of metabolic activity is critical to prevent changes in metabolite levels after sample collection. Cold methanol is often used for this purpose as it effectively stops enzymatic reactions without causing significant cell lysis.

  • Extraction: The choice of extraction solvent depends on the range of metabolites being analyzed. A common method is a biphasic extraction with a polar solvent (like methanol/water) and a non-polar solvent (like chloroform) to separate polar metabolites from lipids.

  • Deproteinization: Enzymes in the sample can interfere with the assay by consuming F6P or the coupling enzymes.[13] Therefore, removal of proteins, for instance by using a 10 kDa molecular weight cut-off spin filter, is a necessary step to ensure the accuracy of the assay.[13]

Protocol:

  • Cell Culture/Tissue Collection: For adherent cells, rapidly wash with ice-cold saline and then add a quenching solution (e.g., 60% methanol at -20°C). For suspension cultures, rapidly centrifuge and resuspend the pellet in the quenching solution. Flash-freeze tissue samples in liquid nitrogen immediately upon collection.

  • Metabolite Extraction: Homogenize the quenched cells or pulverized tissue in an extraction buffer (e.g., 80% methanol). Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Deproteinization: Transfer the supernatant to a 10 kDa spin filter and centrifuge according to the manufacturer's instructions. The flow-through contains the small molecule metabolites, including F6P.

  • Sample Storage: Store the deproteinized extract at -80°C until analysis.

Part 2: F6P Coupled Enzyme Assay

Causality Behind Experimental Choices:

  • Buffer and pH: A triethanolamine buffer at pH 7.6 is commonly used as it provides a stable environment for the coupling enzymes, PGI and G6PDH.

  • Magnesium Chloride (MgCl2): Mg2+ is a required cofactor for many enzymes, including kinases, and can help stabilize other enzymes in the assay.

  • NADP+: This is the co-substrate for G6PDH and must be in excess to ensure that the reaction rate is not limited by its availability.

  • G6PDH Addition Before PGI: It is crucial to add G6PDH to the reaction mixture first and incubate to allow for the conversion of any endogenous G6P in the sample. This ensures that the subsequent change in absorbance is solely due to the conversion of F6P.

Reagent Preparation:

ReagentStock ConcentrationPreparationStorage
Triethanolamine Buffer300 mM, pH 7.6Dissolve triethanolamine hydrochloride in deionized water and adjust pH to 7.6 with 1 M NaOH.4°C
MgCl2 Solution300 mMDissolve MgCl2 in deionized water.4°C
NADP+ Solution20 mMDissolve β-Nicotinamide adenine dinucleotide phosphate, sodium salt in deionized water. Prepare fresh.-20°C (aliquots)
G6PDH Solution100 units/mLReconstitute lyophilized enzyme in cold triethanolamine buffer. Prepare immediately before use.On ice
PGI Solution100 units/mLReconstitute lyophilized enzyme in cold triethanolamine buffer. Prepare immediately before use.On ice
F6P Standard10 mMDissolve D-fructose 6-phosphate in deionized water.-20°C (aliquots)

Assay Protocol (96-well plate format):

  • Standard Curve Preparation: Prepare a series of F6P standards ranging from 0 to 1 nmol per well by diluting the 10 mM stock solution in deionized water.

  • Reaction Mixture Preparation: For each well, prepare a master mix with the following components:

    • 180 µL Triethanolamine Buffer

    • 10 µL MgCl2 Solution

    • 5 µL NADP+ Solution

    • 1 µL G6PDH Solution

  • Assay Plate Setup:

    • Add the appropriate volume of F6P standard or deproteinized sample to each well.

    • Add deionized water to bring the total volume in each well to 100 µL.

    • Add 196 µL of the reaction mixture to each well.

  • Initial Absorbance Reading (A1): Mix the contents of the wells and incubate for 10-15 minutes at 25°C to allow for the conversion of any endogenous G6P. Read the absorbance at 340 nm.

  • Initiate F6P Conversion: Add 1 µL of PGI solution to each well to start the reaction.

  • Final Absorbance Reading (A2): Mix and incubate for 15-20 minutes at 25°C, or until the reaction is complete (i.e., the absorbance reading is stable). Read the final absorbance at 340 nm.

Part 3: Data Analysis
  • Calculate the change in absorbance (ΔA): ΔA = A2 - A1

  • Correct for Blank: Subtract the ΔA of the blank (no F6P standard) from the ΔA of the standards and samples. ΔA_corrected = ΔA_sample - ΔA_blank

  • Determine F6P Concentration: Use the Beer-Lambert law to calculate the concentration of NADPH produced, which is equivalent to the concentration of F6P in the sample.

    Concentration (µM) = (ΔA_corrected * Total Volume) / (ε * Path Length * Sample Volume)

    Where:

    • ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • Path Length = 1 cm (for standard cuvettes) or determined for the 96-well plate reader.

  • Standard Curve: Plot the ΔA_corrected of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of F6P in the samples.

Self-Validating System: Quality Control and Troubleshooting

IssuePossible CauseSolution
High background absorbance (A1)Endogenous G6P in the sample.Ensure sufficient incubation time after G6PDH addition before reading A1.
No change in absorbance after PGI additionInactive PGI enzyme.Use a fresh aliquot of PGI or test its activity with a known F6P standard.
Inhibitors in the sample.Dilute the sample or perform additional cleanup steps.
Drifting absorbance readingsTemperature fluctuations.Ensure the plate reader is at a stable temperature.
Side reactions.Check the purity of reagents.
Non-linear standard curvePipetting errors.Use calibrated pipettes and ensure proper mixing.
Substrate depletion at high concentrations.Dilute the standards and samples to be within the linear range of the assay.

Visualization of F6P's Metabolic Context

Metabolic_Pathways cluster_glycolysis Glycolysis/Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_synthesis Biosynthesis G6P Glucose-6-Phosphate F6P D-Fructose-6-Phosphate G6P->F6P PGI G6P_PPP Glucose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK Amino_Acids Amino Acid Synthesis F6P->Amino_Acids Ru5P Ribulose-5-Phosphate Nucleotides Nucleotide Synthesis Ru5P->Nucleotides G6P_PPP->Ru5P G6PDH

Sources

Application of D-Fructose-6-phosphate in in vitro glycolysis models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Control of Glycolytic Flux using D-Fructose-6-Phosphate

Executive Summary

This guide details the strategic application of D-Fructose-6-phosphate (F6P) as a precise entry point for interrogating the "committed step" of glycolysis. Unlike glucose, which is subject to Hexokinase (HK) regulation, F6P directly engages Phosphofructokinase-1 (PFK-1) , the rate-limiting gatekeeper of glycolytic flux.[1] This distinction is critical for researchers modeling the Warburg Effect in oncology or optimizing cell-free metabolic networks in synthetic biology.

Scientific Foundation: The PFK-1 Checkpoint

In mammalian glycolysis, the conversion of F6P to Fructose-1,6-bisphosphate (F1,6BP) by PFK-1 is the first irreversible reaction unique to the glycolytic pathway.

  • Mechanism: PFK-1 catalyzes the transfer of a phosphoryl group from ATP to the C-1 hydroxyl of F6P.[2]

  • Allosteric Regulation: PFK-1 is a "molecular sensor."[3] It is allosterically inhibited by high levels of ATP (energy abundance) and citrate, and potently activated by Fructose-2,6-bisphosphate (F2,6BP) and AMP (energy scarcity).

  • Relevance: In cancer cells, PFK-1 is often hyperactivated (despite high ATP) due to elevated F2,6BP, driving the aerobic glycolysis phenotype (Warburg Effect).[1]

Diagram 1: The PFK-1 Regulatory Node

This diagram illustrates the central role of F6P and the opposing forces of allosteric regulation on PFK-1.

PFK_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP F6P D-Fructose-6-Phosphate (Substrate) G6P->F6P Isomerization PFK1 PFK-1 (Rate Limiting Enzyme) F6P->PFK1 F16BP Fructose-1,6-Bisphosphate (Product) ATP_Inhib ATP (High Conc.) Allosteric Inhibitor ATP_Inhib->PFK1 Inhibits F26BP_Act Fructose-2,6-Bisphosphate Potent Activator F26BP_Act->PFK1 Activates HK Hexokinase PGI Phosphoglucose Isomerase PFK1->F16BP Committed Step

Caption: The PFK-1 Regulatory Node. F6P serves as the primary substrate, while ATP acts as both a substrate (at low conc.) and an inhibitor (at high conc.).

Application 1: High-Throughput Screening (HTS) for PFK-1 Modulators

Context: Drug discovery targeting metabolic reprogramming in tumors. Method: NADH-Coupled Enzyme Assay.[4][5][6]

Principle

Direct measurement of F1,6BP production is difficult. Instead, we couple the PFK-1 reaction to the oxidation of NADH , which can be monitored continuously at 340 nm .





(Note: Triosephosphate Isomerase (TPI) is added to ensure GAP is converted to DHAP, maximizing signal).

Protocol: Kinetic PFK-1 Assay

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (Essential for ATP binding), 1 mM DTT.

  • Substrate Mix: 10 mM F6P (Stock), 10 mM ATP (Stock).

  • Coupling Mix: Aldolase (1 U/mL), TPI (1 U/mL), Glycerol-3-Phosphate Dehydrogenase (G3PDH) (1 U/mL), NADH (0.2 mM final).[5]

Step-by-Step Workflow:

  • Preparation: Thaw F6P and ATP on ice. Prepare the Master Mix containing Buffer, NADH, and Coupling Enzymes.

  • Baseline Check: Pipette 90 µL of Master Mix into a UV-transparent 96-well plate. Incubate at 37°C for 5 mins to burn off endogenous substrates.

  • Compound Addition: Add 2 µL of test compound (inhibitor/activator) or DMSO control.

  • Enzyme Addition: Add purified PFK-1 (human recombinant or tissue homogenate). Incubate 5 mins.

  • Reaction Start: Initiate reaction by adding F6P (Final conc: 0.5 mM) and ATP (Final conc: 1.0 mM).

    • Expert Note: Do not premix PFK-1 and ATP for long periods without F6P, as ATP can induce the inhibited T-state conformation.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 20 minutes (Kinetic Mode).

Diagram 2: Assay Workflow Logic

Visualizing the critical order of operations to prevent premature enzyme inhibition.

Assay_Workflow cluster_warning Critical Control Point Step1 1. Master Mix Prep (Buffer + NADH + Coupling Enzymes) Step2 2. Add Test Compound (Drug or Vehicle) Step1->Step2 Step3 3. Add PFK-1 Enzyme (Incubate 5 min) Step2->Step3 Step4 4. INITIATE: Add F6P + ATP Step3->Step4 Step5 5. Read OD340 (Kinetic Decay) Step4->Step5

Caption: Kinetic Assay Workflow. The reaction is initiated with the Substrate (F6P/ATP) to ensure linear initial velocity.

Application 2: Metabolic Flux Analysis in Cell-Free Systems

Context: Synthetic biology and metabolic engineering. Goal: To optimize the yield of downstream metabolites (e.g., pyruvate, lactate) without the interference of upstream glucose transport or hexokinase saturation.

Protocol Modification: In cell-free protein synthesis (CFPS) or metabolic pathway assembly, F6P is often used as the starting substrate to balance ATP consumption.

  • Glucose Start: Consumes 2 ATP (HK + PFK steps) per glucose.

  • F6P Start: Consumes 1 ATP (PFK step) per F6P.[3]

  • Advantage: Using F6P improves the net ATP yield in the early stages of reconstituted glycolysis, preventing "system stall" due to ATP depletion before the payoff phase (PGK and PK steps) kicks in.

Data Analysis Table: Substrate Comparison

Feature Glucose-Initiated System F6P-Initiated System
Enzymes Required HK, PGI, PFK-1 + Downstream PFK-1 + Downstream
ATP Cost (Investment Phase) 2 ATP / molecule 1 ATP / molecule
Regulation Sensitivity High (G6P inhibits HK) Specific (ATP/Citrate regulates PFK-1)

| Primary Utility | Whole-pathway modeling | PFK-1 kinetics & Flux Optimization |

Expertise & Troubleshooting (The Self-Validating System)

1. The "ATP Trap" (Causality):

  • Observation: Increasing ATP concentration decreases reaction rate.

  • Cause: ATP binds to the catalytic site (high affinity) and an allosteric inhibitory site (low affinity).

  • Solution: Always titrate ATP. For mammalian PFK-1, optimal activity is often between 0.5 mM – 1.0 mM ATP. Above 2 mM, inhibition dominates.

  • Validation: Run a "No-F6P" control. If OD340 decreases, your PFK-1 prep contains contaminating ATPase or NADH oxidases.

2. Coupling Enzyme Rate Limits:

  • Risk:[7] If Aldolase/G3PDH are too slow, you are measuring their kinetics, not PFK-1.

  • Validation: Double the concentration of coupling enzymes. If the rate does not change, the system is valid (PFK-1 is rate-limiting).

3. F2,6BP Activation:

  • To mimic cancer physiology, add 1 µM Fructose-2,6-bisphosphate to the assay. This should result in a 2-5 fold increase in

    
     and a decrease in 
    
    
    
    for F6P, validating the allosteric responsiveness of your enzyme.

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry. 5th edition. New York: W H Freeman.

  • Webb, B. A., et al. (2015). Dysregulated pH: a perfect storm for cancer progression. Nature Reviews Cancer, 11(9), 671-681. (Discusses PFK-1 and Warburg Effect).[1]

  • Sigma-Aldrich. (n.d.). Phosphofructokinase (PFK) Activity Colorimetric Assay Kit Technical Bulletin.

  • Bujara, M., et al. (2011). Optimization of a blueprint for in vitro glycolysis by metabolic real-time analysis.

Sources

Application Note: D-Fructose-6-Phosphate (F6P) in Metabolic Flux & Bioenergetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

D-Fructose-6-phosphate (F6P) is a pivotal metabolic intermediate located at the divergence point of glycolysis, the pentose phosphate pathway (PPP), and the hexosamine biosynthetic pathway. While standard cell culture relies on Glucose or Glutamine as primary carbon sources, the direct application of F6P as a media component is a specialized technique used to mechanistically dissect glycolytic regulation.

The Central Challenge: Phosphorylated sugars like F6P are polar and negatively charged, rendering them impermeable to the plasma membrane of intact cells. Therefore, simply adding F6P to standard RPMI or DMEM is ineffective for intracellular metabolic fueling.

The Solution: This guide details the Plasma Membrane Permeabilization (PMP) protocol.[1][2][3] By selectively permeabilizing the plasma membrane while leaving mitochondrial membranes intact, researchers can introduce F6P directly to the cytosol. This "bypass" strategy allows for:

  • Isolation of PFK-1 Kinetics: Bypassing the rate-limiting Hexokinase (HK) step to study Phosphofructokinase-1 (PFK-1) regulation directly.

  • Mitochondrial Substrate Specificity: Determining if downstream glycolytic bottlenecks (e.g., GAPDH, Pyruvate Kinase) are restricting oxidative phosphorylation (OXPHOS).

Metabolic Pathway Context

The following diagram illustrates why F6P is the "Diagnostic Hub" of glucose metabolism. By feeding F6P directly (via permeabilization), you bypass the HK "gatekeeper," forcing flux through PFK-1.

MetabolicMap Glucose Extracellular Glucose HK Hexokinase (HK) Glucose->HK G6P Glucose-6-Phosphate (G6P) HK->G6P F6P D-Fructose-6-Phosphate (F6P) [Target Input] G6P->F6P Reversible PPP Pentose Phosphate Pathway (PPP) G6P->PPP PGI Phosphoglucose Isomerase PFK1 PFK-1 (Rate Limiting) F6P->PFK1 Direct Input (Bypasses HK) HBP Hexosamine Pathway F6P->HBP F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolytic Flux Mito Mitochondrial OXPHOS F16BP->Mito Glycolytic Flux

Figure 1: F6P acts as a bypass substrate. In permeabilized assays, exogenous F6P enters the cytosol directly, allowing assessment of PFK-1 activity independent of glucose uptake and hexokinase activity.

Protocol: Bioenergetics in Permeabilized Cells

This protocol is adapted for use with Extracellular Flux Analyzers (e.g., Agilent Seahorse XF) or Clark-type oxygen electrodes (e.g., Oroboros O2k).

Critical Reagents & Buffer Formulation

Safety Warning: F6P is stable but sensitive to heat. Keep on ice. The "MAS" Buffer: You cannot use standard media (DMEM/RPMI) for permeabilized cells because free Calcium (


) will cause mitochondrial swelling and rupture. You must use a Mitochondrial Assay Solution (MAS) .
ComponentConcentrationPurpose
Mannitol 220 mMMaintains osmotic balance; mimics cytosol.
Sucrose 70 mMMaintains osmotic balance.
KH₂PO₄ 10 mMPhosphate source for ATP synthesis.
MgCl₂ 5 mMCofactor for kinases and ATP synthase.
HEPES 2 mMpH buffering (Adjust to pH 7.2).
EGTA 1 mMChelates Calcium to prevent mitochondrial permeability transition pore (mPTP) opening.
BSA (Fatty Acid Free) 0.2% (w/v)Scavenges free fatty acids; protects membranes.

Substrate Preparation (10x Stocks):

  • F6P Stock: 100 mM in MAS buffer (Freshly prepared).

  • ADP Stock: 40 mM in MAS buffer (Required to drive State 3 respiration).

  • Permeabilizer: XF PMP Reagent (1 nM final) or Digitonin (optimization required, typically 10-40 µg/mL).

Step-by-Step Workflow

Step 1: Cell Preparation

  • Seed cells (e.g., HepG2, CHO, HEK293) in microplates 24 hours prior. Target 80-90% confluency.

  • Crucial: Wash cells 2x with warm MAS buffer immediately before the assay to remove trace glucose and growth factors.

Step 2: Permeabilization & Substrate Loading

  • Replace wash buffer with warm MAS buffer containing the Plasma Membrane Permeabilizer (PMP) .

  • Note: PMP (rPFO) is preferred over Digitonin as it selectively targets cholesterol-rich plasma membranes while sparing the cholesterol-poor mitochondrial outer membrane.

Step 3: The Injection Strategy (Seahorse XF Example) Configure the injection ports as follows to measure F6P-driven respiration:

  • Port A: F6P (10 mM final) + ADP (4 mM final) .

    • Action: Initiates respiration driven by glycolytic breakdown of F6P entering the mitochondria as pyruvate.

  • Port B: Oligomycin (2 µM) .

    • Action: Inhibits ATP synthase. Measures coupling efficiency.

  • Port C: FCCP (1 µM) .

    • Action: Uncoupler. Measures maximal respiratory capacity fueled by F6P.

  • Port D: Rotenone/Antimycin A .

    • Action: shuts down ETC. Validates that oxygen consumption is mitochondrial.

Experimental Logic & Interpretation[4]

Workflow Start Intact Cells (in MAS Buffer) Perm Add PMP Reagent (Pores formed) Start->Perm 5 min AddF6P Inject F6P + ADP Perm->AddF6P Cytosolic Entry Measure Measure OCR (Oxygen Consumption) AddF6P->Measure PFK1 -> TCA -> ETC

Figure 2: Experimental workflow for F6P permeabilized assays.

  • Scenario A (High Glucose Respiration, Low F6P Respiration): Suggests a bottleneck downstream of Hexokinase (e.g., PFK-1 inhibition or Pyruvate Kinase deficiency).

  • Scenario B (Low Glucose Respiration, High F6P Respiration): Suggests the limitation is at the glucose uptake (GLUT) or Hexokinase level. This is often seen in insulin-resistant models.

Troubleshooting & Validation

Purity and Stability

Commercially available F6P (Disodium salt) often contains trace amounts of Glucose-6-Phosphate (G6P).

  • Validation: Perform a spectrophotometric enzymatic assay using G6PDH (Glucose-6-phosphate dehydrogenase).

    • Add G6PDH + NADP+. If absorbance (340nm) increases before adding PGI (Phosphoglucose Isomerase), your F6P is contaminated with G6P.

    • Why this matters: G6P contamination will artificially inflate respiration rates by back-feeding into the Pentose Phosphate Pathway.

Permeabilization Optimization

If no response is seen after F6P injection:

  • Check PMP concentration: The cells may not be fully permeabilized. Titrate Digitonin using a Trypan Blue exclusion test (aim for >95% blue cells).

  • Check Mitochondrial Integrity: Inject Succinate (Complex II substrate). If Succinate drives respiration but F6P does not, the mitochondria are functional, but the glycolytic pathway (PFK-1 to Pyruvate) is blocked or cytosolic enzymes have leaked out too quickly.

    • Tip: Add NAD+ (1 mM) to the MAS buffer. Permeabilization dilutes cytosolic NAD+, which is required for the GAPDH step of glycolysis.

References

  • Divakaruni, A. S., et al. (2014). Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode.[3][4][5] Current Protocols in Toxicology.

  • Salabei, J. K., et al. (2014). Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis.[4] Nature Protocols.

  • Agilent Technologies. Using XF Plasma Membrane Permeabilizer (PMP) to Measure Substrate Oxidation. Application Note.

  • Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. (Demonstrates the utility of tracing glycolytic intermediates).

Sources

Troubleshooting & Optimization

Common impurities in commercial D-Fructose-6-phosphate disodium salt preparations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing commercial D-Fructose-6-phosphate (F6P) disodium salt.[1] It addresses the specific chemical and enzymatic impurities inherent to commercial preparations and provides self-validating troubleshooting protocols.

Product Category: Metabolic Intermediates & Substrates Target Audience: Enzymologists, Metabolic Engineers, Assay Developers[1]

Introduction: The Purity Paradox in F6P Preparations

Commercially available D-Fructose-6-phosphate (F6P) is typically produced via the enzymatic isomerization of Glucose-6-phosphate (G6P) or through fermentation. Because F6P and G6P exist in a thermodynamic equilibrium (approx. 70:30 G6P:F6P) catalyzed by Phosphoglucose Isomerase (PGI), complete separation is chemically challenging.[1]

Consequently, Glucose-6-phosphate (G6P) is the most critical impurity, often present at 0.5–1.5 mol%.[1] While this seems negligible, it is catastrophic for coupled enzyme assays where G6P is the reporter molecule.[1]

Troubleshooting & FAQs

ISSUE 1: High Background Signal in Coupled Enzyme Assays

User Question: "I am using F6P as a substrate for Phosphofructokinase (PFK). When I add the coupling enzyme (G6PDH), I see an immediate absorbance increase at 340nm before I even add the PFK.[1] Is my enzyme contaminated?"

Technical Diagnosis: This is the classic signature of G6P contamination in your F6P stock.

  • Mechanism: Most PFK assays couple the production of F1,6BP to NADH oxidation, but if you are measuring reverse flux or using a different coupling involving G6PDH (e.g., PGI coupled assays), the G6PDH immediately oxidizes the trace G6P present in your substrate.[1]

  • Root Cause: Commercial F6P specifications typically allow <1.5% G6P.[1] In a 10 mM F6P assay, this equals 150 µM G6P—enough to saturate the detector enzyme.[1]

Validation Protocol: The "Pre-Read" Correction Do not discard the reagent. Use this kinetic validation step:

  • Prepare Mix: Buffer + NADH/NADP + Coupling Enzymes (G6PDH).[1]

  • Add Substrate: Add your F6P.

  • Wait: Monitor A340nm for 3–5 minutes. You will see a rapid "burst" followed by a plateau.[1]

  • Initiate: Once the signal stabilizes (all impurity G6P is consumed), add your target enzyme (e.g., PGI or PFK) to start the actual reaction.[1]

  • Calculation: Subtract the "burst" magnitude from your total signal if doing endpoint analysis.

ISSUE 2: Lower Than Expected Reaction Rates (Stoichiometry Errors)

User Question: "I weighed out the exact mass for a 10 mM stock, but my Vmax is consistently 15-20% lower than literature values. Is the reagent degraded?"

Technical Diagnosis: This is likely a Solvation/Hygroscopy Error , not degradation.

  • Factor 1: The Cation Effect. You are likely using the disodium salt. The molecular weight of free acid F6P is ~260.1 g/mol , but the disodium salt is ~304.1 g/mol .[1]

  • Factor 2: The Hydrate Trap. Commercial preparations are often hydrates (typically dihydrate or amorphous). The actual water content can vary batch-to-batch (check the Certificate of Analysis).

  • Factor 3: Hygroscopy. F6P salts absorb atmospheric moisture rapidly.

Corrective Action: Use the Spectrophotometric Concentration Check rather than relying solely on weight.

ParameterMethod
Step 1 Dissolve F6P based on formula weight (approx. 304 g/mol ).[1]
Step 2 Dilute 1:100 into a cuvette with Buffer + NADP⁺ + G6PDH + PGI.[1]
Step 3 Incubate 15 mins at 25°C.
Step 4 Measure A340nm. Calculate concentration using

.[1]
Result This gives the biologically active molarity, correcting for salt, water, and non-enzymatic impurities.[1]
ISSUE 3: Unexpected Inorganic Phosphate (Pi) Levels

User Question: "I am running an ATPase assay using F6P, but my phosphate background is high."

Technical Diagnosis: Hydrolytic Cleavage. The phosphate ester bond at C6 is susceptible to acid hydrolysis or phosphatase contamination.

  • Storage Warning: Storing F6P stocks at 4°C for months allows slow hydrolysis.[1]

  • Impurity: Commercial preparations may contain <0.5% inorganic phosphate (Pi) and free Fructose.[1]

QC Protocol: Malachite Green Assay Before running sensitive ATPase or Phosphatase assays:

  • Mix 5 µL of your F6P stock with 100 µL Malachite Green reagent.[1]

  • Incubate 5 mins.

  • If A620nm > 0.2 (relative to blank), the free Pi background is too high for kinetic studies.[1]

  • Solution: Prepare fresh stocks from powder; do not store aqueous F6P for >1 month at -20°C.

Visualizations & Pathways

Diagram 1: The Contamination Pathway

This diagram illustrates how G6P and F1,6BP impurities arise during synthesis and how they interfere with downstream detection.[1]

F6P_Impurities cluster_Assay Coupled Assay Interference G6P Glucose-6-Phosphate (Major Impurity) F6P D-Fructose-6-Phosphate (Target Product) G6P->F6P PGI (Isomerization) G6PDH G6PDH Enzyme (Detector) G6P->G6PDH Direct Substrate F6P->G6P Equilibrium Reversion F16BP Fructose-1,6-Bisphosphate (Minor Impurity) F6P->F16BP PFK (Over-phosphorylation) Signal False Signal Burst (NADH/NADPH) G6PDH->Signal

Caption: Fig 1. Origin of impurities. G6P (red) is a thermodynamic equilibrium product that generates false positive signals in G6PDH-coupled assays.[1]

Diagram 2: QC Workflow for F6P Reagents

A self-validating logic flow to determine if your reagent is suitable for use.[1]

QC_Workflow Start Dissolve F6P Sample Step1 Add G6PDH + NADP+ (No PGI yet) Start->Step1 Decision1 Observe A340nm Step1->Decision1 Result1 Immediate Signal Burst Decision1->Result1 > 0.05 OD Result2 No Signal Decision1->Result2 < 0.05 OD Action1 Calculate G6P % (Subtract from Total) Result1->Action1 Step2 Add PGI Enzyme Action1->Step2 Result2->Step2 FinalRead Total Signal (A340nm) Step2->FinalRead Calc Calculate True [F6P] using Beer's Law FinalRead->Calc

Caption: Fig 2. Quality Control decision tree. This workflow separates intrinsic G6P contamination from the true F6P concentration.

Summary of Specifications & Limits

Impurity / PropertyTypical Commercial LimitImpact on Research
Glucose-6-Phosphate < 1.5 mol %High background in coupled assays; kinetic artifacts.
Fructose-1,6-Bisphosphate < 0.05 mol %Inhibits/activates specific glycolytic enzymes (e.g., Pyruvate Kinase).[1]
Inorganic Phosphate (Pi) Not always listed (Variable)Interferes with ATPase/Phosphatase assays.[1]
Sodium (Na+) ~13-15% (Disodium salt)Must account for counter-ion mass in molarity calculations.[1]

References

  • Sigma-Aldrich. Product Specification: D-Fructose 6-phosphate disodium salt hydrate.[1][2][3] Retrieved from [1]

  • Morita, T., et al. (2003). Accumulation of Glucose 6-Phosphate or Fructose 6-Phosphate is Responsible for Destabilization of Glucose Transporter mRNA in Escherichia coli.[1][4] Journal of Biological Chemistry.[1] Retrieved from

  • Thermo Fisher Scientific. D-Fructose-6-phosphate disodium salt, 95% Product Overview. Retrieved from [1]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry.[1][5][6] 5th edition. Retrieved from

Sources

Troubleshooting low signal in phosphofructokinase assays with D-Fructose-6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Optimization Guide for Low Signal in PFK-1 Assays using D-Fructose-6-phosphate (F6P). From: Dr. Alex V., Senior Application Scientist To: Research Team

Introduction

Welcome to the technical support center. If you are observing low signal, non-linear kinetics, or complete assay failure in your Phosphofructokinase-1 (PFK-1) experiments, you are likely encountering one of three common pitfalls: allosteric inhibition by your own substrate (ATP) , pH-dependent inactivation , or rate-limiting coupling enzymes .

PFK-1 is the "gatekeeper" of glycolysis and is structurally complex. Unlike simple Michaelis-Menten enzymes, mammalian PFK-1 is a homotetramer subject to tight allosteric regulation. This guide moves beyond basic protocol steps to address the physicochemical realities of the enzyme.

Part 1: The Diagnostic "Triage"

Before altering reagent concentrations, determine the nature of your low signal using this logic flow.

Visual 1: Troubleshooting Logic Tree

PFK_Troubleshooting Start START: Low Signal Observed Check_Slope Is there a linear rate (slope) after a lag phase? Start->Check_Slope No_Slope No: Flat line (Zero activity) Check_Slope->No_Slope Absorbance unchanged Yes_Slope Yes: But slope is lower than expected Check_Slope->Yes_Slope Slow decrease Check_Control Does Positive Control work? No_Slope->Check_Control Inhibition_Issue Experimental Design Issue: 1. ATP Concentration too high? 2. pH < 7.2? Yes_Slope->Inhibition_Issue Control_Fail Control Fails Check_Control->Control_Fail Control_Pass Control Works Check_Control->Control_Pass Reagent_Issue Reagent Integrity Issue: 1. Check F6P hydrolysis 2. Check Coupling Enzymes Control_Fail->Reagent_Issue Control_Pass->Inhibition_Issue

Figure 1: Decision tree for isolating reagent failure vs. kinetic inhibition.[1]

Part 2: The "Silent Killer" – ATP Allosteric Inhibition[2]

The Issue: The most common cause of low signal in PFK assays is adding too much ATP . Researchers often assume that saturating the reaction with ATP (a substrate) will maximize velocity (


). However, PFK-1 has two distinct binding sites for ATP:
  • Catalytic Site: High affinity (binds at low [ATP]).

  • Allosteric Inhibitory Site: Low affinity (binds at high [ATP]).

When [ATP] exceeds ~1 mM (depending on pH), it binds to the allosteric site, stabilizing the T-state (tense conformation) and drastically lowering the enzyme's affinity for F6P [1][2].

The Symptom: You observe a "bell-shaped" activity curve.[2] As you increase ATP, activity rises, peaks, and then crashes.

Q: How do I find the optimal ATP concentration? A: You must perform an ATP titration curve specific to your buffer pH.

Protocol: ATP Optimization Titration

Step Action Rationale
1 Prepare 100 mM ATP stock. Fresh preparation is vital; ADP contamination activates PFK, masking inhibition.
2 Set up 8 reactions with fixed [F6P] (e.g., 2 mM). Keep F6P saturating to isolate ATP effects.
3 Titrate ATP: 0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM. Covers the transition from catalytic binding to allosteric inhibition.

| 4 | Measure Initial Velocity (


).[3] | Plot 

vs. [ATP].[1] | | 5 | Result: | Select the [ATP] at the peak of the curve (typically 0.5 – 1.0 mM for mammalian PFK). |
Part 3: The Coupled Enzyme System (NADH Method)

The Issue: Standard PFK assays are "coupled," meaning we do not measure PFK directly. We measure the oxidation of NADH by a downstream enzyme.[1][4] If the "helper" enzymes are too slow, you are measuring their rate, not PFK's.

Visual 2: The Coupled Reaction Pathway

PFK_Pathway F6P Fructose-6-P PFK PFK-1 (Target Enzyme) F6P->PFK ATP ATP ATP->PFK F16BP Fructose-1,6-BP PFK->F16BP Aldolase Aldolase (Coupling 1) F16BP->Aldolase G3P G3P Aldolase->G3P DHAP DHAP Aldolase->DHAP G3PDH G3PDH (Coupling 3) G3P->G3PDH TPI TPI (Coupling 2) DHAP->TPI TPI->G3P NAD NAD+ G3PDH->NAD NADH NADH (Signal Source) NADH->G3PDH

Figure 2: The PFK-1 coupled assay system. Signal is generated at the final step (G3PDH).

Q: Why do I see a long lag phase before the signal drops? A: This is the "coupling lag." The intermediate pools (F1,6BP, G3P, DHAP) must build up before the final enzyme (G3PDH) reaches steady state.

  • Solution: Pre-incubate the coupling enzymes (Aldolase, TPI, G3PDH) with the buffer and F6P for 5 minutes before initiating the reaction with ATP (or PFK).

  • Critical Check: Ensure coupling enzymes are in 100-fold excess relative to PFK activity. If PFK is 1 Unit, you need at least 10 Units of Aldolase/G3PDH [3].

Part 4: pH and Buffer Composition

The Issue: PFK-1 activity is inextricably linked to pH. The inhibitory effect of ATP is enhanced at lower pH values (pH < 7.2).

Q: My buffer is pH 7.0. Is that okay? A: Likely not. While physiological pH is ~7.4, PFK-1 assays in vitro are often optimized at pH 8.0 .

  • At pH 7.0, the ATP inhibition threshold drops significantly (e.g., 0.3 mM ATP might inhibit).

  • At pH 8.0, the enzyme is more tolerant to ATP, allowing for higher

    
     [4].
    

Recommendation:

  • Switch to 50 mM Tris-HCl, pH 8.0 .

  • Ensure Mg²⁺ is present (5 mM MgCl₂). Mg-ATP is the true substrate; free ATP is a potent inhibitor.

Part 5: Reagent Integrity FAQs

Q: Can I freeze-thaw my F6P substrate? A: Avoid it. F6P can hydrolyze or isomerize.

  • Prepare F6P stocks (e.g., 100 mM) in water.[5][6][7]

  • Aliquot into single-use tubes and store at -20°C.

  • Discard any aliquot that has been thawed more than twice.

Q: My coupling enzymes are suspensions. How do I handle them? A: Commercial Aldolase/G3PDH often come in ammonium sulfate suspensions.

  • DO NOT FREEZE these suspensions (unless specified by the manufacturer). Freezing crystallizes the salt and denatures the protein. Store at 4°C.[4]

  • Pipetting Error: The suspension settles. You must invert the vial gently 5-10 times before pipetting to ensure you aren't just pipetting supernatant [5].

Summary of Optimized Conditions

If your assay is failing, reset to these "Gold Standard" conditions before troubleshooting further:

ComponentConcentrationNotes
Buffer 50 mM Tris-HCl, pH 8.0pH is critical to prevent ATP inhibition.[1]
Substrate 1 2 - 5 mM F6PSaturating concentration.
Substrate 2 0.5 mM ATP Do not exceed 1 mM initially.
Cofactor 5 mM MgCl₂Essential for ATP binding.
Detection 0.2 mM NADHAbsorbance at 340 nm.[1]
Coupling Excess Aldolase, TPI, G3PDH>5 Units each per reaction.[1]
References
  • US National Library of Medicine (PMC). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. Available at: [Link]

  • LetsTalkAcademy. How ATP Allosterically Inhibits Phosphofructokinase-1 (PFK-1). Available at: [Link]

  • National Institutes of Health (NIH). Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi. Available at: [Link]

  • Assay Genie. Phosphofructokinase Activity Assay Protocol. Available at: [Link][1]

Sources

Technical Guide: Optimizing pH and Buffer Conditions for D-Fructose-6-Phosphate (F6P) Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

D-Fructose-6-Phosphate (F6P) is a central metabolic node, acting as the substrate for the rate-limiting step of glycolysis (Phosphofructokinase-1, PFK-1) and the product of gluconeogenesis.[1][2] Optimizing conditions for F6P involves balancing three competing factors: substrate chemical stability , enzyme allosteric regulation , and cofactor availability .

This guide moves beyond generic protocols to address the causality of experimental failure. For instance, the choice of buffer is not merely about maintaining pH; it determines whether your substrate degrades via Maillard chemistry or whether your allosteric inhibitors function correctly.

Part 2: Buffer Selection & Chemistry[3][4]

The "Maillard Risk" in Buffer Selection

Q: Can I use Tris-HCl for long-term incubation or storage of F6P? A: Proceed with caution. F6P is a reducing sugar (ketose). Tris (tris(hydroxymethyl)aminomethane) contains a primary amine .

  • Mechanism: Over extended incubations or storage at elevated temperatures, the primary amine of Tris can nucleophilically attack the carbonyl group of F6P, initiating the Maillard reaction (non-enzymatic browning). This results in substrate loss and the formation of fluorescent/colored byproducts that interfere with spectrophotometric assays.

  • Recommendation: For short kinetic assays (<1 hour), Tris is acceptable and standard. For long-term incubations (>4 hours) or substrate storage, use Triethanolamine (TEA) or HEPES . TEA is a tertiary amine and HEPES is a zwitterionic buffer with a secondary amine, both of which are significantly less reactive toward reducing sugars.

Buffer Interference Table

Select your buffer based on the specific enzyme and downstream detection method.

Buffer SystemOptimal pH RangeSuitability for F6P AssaysCritical Technical Notes
Triethanolamine (TEA) 7.0 – 8.3Excellent Standard for PGI and PFK assays. Tertiary amine prevents Maillard reaction. Low metal chelation.[3][4]
Tris-HCl 7.0 – 9.0Good (Short Term) High

(-0.028 pH/°C). pH drops significantly as temperature rises from 4°C to 37°C. Ensure pH is adjusted at the assay temperature.
HEPES 6.8 – 8.2Excellent "Good's Buffer." chemically inert, minimal metal binding. Ideal for physiological simulations.
Phosphate (KPO₄) 5.8 – 8.0Poor for PFK Avoid in PFK assays. High inorganic phosphate (

) can precipitate

(essential cofactor) and may act as a product inhibitor or allosteric effector for some glycolytic enzymes.

Part 3: pH Optimization & Allosteric Control

The pH-ATP Interplay in PFK-1 Activity

For Phosphofructokinase (PFK-1), pH is not a static variable; it acts as a master regulator of allosteric sensitivity.

  • The Phenomenon: At neutral pH (~7.0), ATP binds tightly to the allosteric inhibitory site , drastically reducing enzyme activity even at physiological substrate levels.

  • The Fix: Increasing pH to 8.0 relieves this inhibition. The deprotonation of specific histidine/cysteine residues weakens the binding of ATP to the inhibitory site without significantly affecting the catalytic site.

  • Protocol Implication: If your PFK assay shows low activity, do not just add more enzyme. First, check if your pH has drifted below 7.4.

Diagram 1: PFK-1 Allosteric Regulation & Assay Logic

This diagram illustrates the flow of the coupled enzyme assay and the regulatory impact of pH/ATP.[5]

PFK_Assay_Logic F6P Fructose-6-Phosphate (Substrate) PFK Phosphofructokinase-1 (Target Enzyme) F6P->PFK ATP ATP (Cofactor & Inhibitor) ATP->PFK Substrate (Mg-ATP) ATP->PFK Inhibition (High Conc + Low pH) F16BP Fructose-1,6-Bisphosphate PFK->F16BP Aldolase Aldolase F16BP->Aldolase G3P Glyceraldehyde-3-P Aldolase->G3P TPI Triosephosphate Isomerase G3P->TPI Isomerization GDH Glycerol-3-P Dehydrogenase G3P->GDH NAD NAD+ (Low Absorbance) GDH->NAD Signal Readout (Decrease at 340nm) NADH NADH (High Absorbance) NADH->GDH pH_High pH 8.0 pH_High->PFK Relieves Inhibition

Caption: Coupled enzyme assay workflow for PFK-1. Note that high pH (8.0) is required to relieve allosteric inhibition by ATP, allowing linear kinetic measurement.

Part 4: Troubleshooting Guide

Issue 1: Non-Linear Kinetics (Lag Phase)

Symptom: The reaction rate increases slowly over the first few minutes before becoming linear. Root Cause: Anomerization Lag. F6P exists in solution as an equilibrium of


 (20%) and 

(80%) anomers. PFK-1 is specific for

-D-fructofuranose-6-phosphate
. If your F6P stock was prepared fresh from a crystalline solid (which may be enriched in one anomer) and immediately used, the enzyme must wait for spontaneous mutarotation to supply the correct anomer. Solution:
  • Dissolve F6P in buffer.

  • Incubate at room temperature for 30 minutes prior to the assay to ensure anomeric equilibrium is reached.

Issue 2: High Background in Coupled Assays

Symptom: High initial absorbance decrease even without adding F6P. Root Cause: NADH Oxidases or Contaminants. Crude lysates often contain NADH oxidases or high levels of ADP/pyruvate that trigger the coupling enzymes (LDH/PK or GDH/Aldolase) non-specifically. Solution:

  • "Blank" Correction: Run a control without F6P. Subtract this slope from your test slope.

  • Spin Columns: Use 10kDa MWCO spin filters to remove small molecules (ADP, endogenous substrates) from crude protein samples before assaying.

Issue 3: Precipitation in Assay Buffer

Symptom: Cloudiness upon adding


.
Root Cause: Phosphate-Magnesium Incompatibility. 
If you used a phosphate buffer (even from cell homogenization carryover) and added high concentrations of 

, insoluble magnesium phosphate (

) will form. Solution:
  • Switch to TEA or HEPES buffer.

  • If phosphate is required for upstream steps, ensure the final concentration in the assay is <5 mM.

Part 5: Step-by-Step Optimization Protocol

Reagents Preparation
  • Assay Buffer (Standard): 50 mM Triethanolamine-HCl, pH 7.6 (for PGI) or pH 8.0 (for PFK).

  • Substrate Stock: 100 mM F6P in water. Store at -20°C. Note: Avoid repeated freeze-thaw.

  • Cofactor Mix: 100 mM

    
    , 100 mM ATP (neutralized to pH 7.0 with NaOH).
    
Workflow for pH Profiling

To determine the optimal pH for a novel F6P-utilizing enzyme:

  • Prepare "Mix-Buffer" System:

    • Create a universal buffer mix containing Acetate, MES, HEPES, and Tris (25 mM each).

    • Adjust aliquots to pH 5.0, 6.0, 7.0, 8.0, 9.0.[6]

    • Why? This maintains constant ionic strength across the pH range, unlike swapping buffer species (e.g., Citrate -> Phosphate -> Tris), which introduces chemical variables.

  • Run Kinetic Assay:

    • Hold ATP constant (e.g., 1 mM).

    • Measure

      
       at each pH.
      
  • Data Analysis:

    • Plot Relative Activity vs. pH.[7]

    • PFK Specific: Expect a bell curve shifted right (peak ~8.0).

    • PGI Specific: Expect a broader peak ~7.4–7.8.

References

  • Sigma-Aldrich. (1998).[8] Determination of the Concentration and Molecular Weight of D-Fructose 6-Phosphate. Technical Bulletin. Link

  • Abcam. (2025). Phosphofructokinase Activity Assay Kit (Colorimetric) Protocol.Link

  • England, M. J., et al. (2014).[9] Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. Scientific Reports, 14:21192.[5] Link

  • Good, N. E., et al. (1966).[10][4] Hydrogen Ion Buffers for Biological Research.[4][11] Biochemistry, 5(2), 467-477.[4] Link

  • Reinhart, G. D., & Lardy, H. A. (1980). Rat liver phosphofructokinase: kinetic activity under near-physiological conditions. Biochemistry, 19(7), 1477–1484. Link

Sources

Impact of ATP concentration on phosphofructokinase activity with D-Fructose-6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PFK-1 Kinetic Profiling

Subject: Optimization of ATP-Dependent Phosphofructokinase-1 (PFK-1) Inhibition Assays Ticket ID: PFK-ATP-KIN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing a complex, biphasic kinetic profile where ATP acts as both an essential substrate and a potent allosteric inhibitor.[1][2][3] This dual nature often leads to experimental artifacts if pH, magnesium ratios, or coupling enzyme rates are not rigorously controlled. This guide provides the theoretical grounding and actionable troubleshooting steps to resolve inconsistencies in your D-Fructose-6-phosphate (F6P) saturation curves.

Part 1: The Theoretical Framework (The "Why")

To troubleshoot PFK-1, you must understand the Allosteric Biphasic Mechanism . PFK-1 does not follow simple Michaelis-Menten kinetics; it is the primary "valve" of glycolysis (the Pasteur Effect).

  • The Dual Role of ATP:

    • Catalytic Site (High Affinity): At low concentrations (< 1 mM), ATP binds to the active site as a substrate. Rate increases.

    • Allosteric Site (Low Affinity): At high concentrations (> 1-2 mM), ATP binds to a distinct regulatory site. This stabilizes the enzyme in the T-state (Tense) , which has low affinity for F6P.

  • The Resulting Curve:

    • You should see a bell-shaped or sigmoidal velocity curve relative to ATP concentration.

    • Low ATP: Curve rises (Substrate saturation).

    • High ATP: Curve falls (Allosteric inhibition).[3]

Visualizing the Regulatory Pathway

PFK_Regulation ATP_Low Low [ATP] ActiveSite Active Site (High Affinity) ATP_Low->ActiveSite Binds ATP_High High [ATP] AlloSite Allosteric Site (Low Affinity) ATP_High->AlloSite Binds R_State R-State (Relaxed) High F6P Affinity ActiveSite->R_State Stabilizes T_State T-State (Tense) Low F6P Affinity AlloSite->T_State Induces Transition Glycolysis Glycolysis PROCEEDS R_State->Glycolysis T_State->ActiveSite Increases Km for F6P Inhibition Glycolysis HALTED T_State->Inhibition

Figure 1: The dual-binding mechanism of ATP on PFK-1. Low ATP fuels the active site (R-State), while high ATP locks the enzyme in the inactive T-State.

Part 2: Validated Experimental Protocol

Method: NADH-Coupled Spectrophotometric Assay Principle: PFK activity is measured by linking Fructose-1,6-bisphosphate production to NADH oxidation via Aldolase, Triosephosphate Isomerase (TPI), and Glycerol-3-Phosphate Dehydrogenase (


-GPDH).

Critical Reagent Setup:

  • Buffer: 50 mM Tris-HCl or HEPES (pH 7.0 - See Troubleshooting regarding pH).

  • Mg2+ Source: MgCl₂ (Must be maintained at ~5mM excess over ATP).

  • Coupling Mix: Aldolase (0.5 U), TPI (1.5 U),

    
    -GPDH (0.5 U).
    
  • Substrates: F6P (fixed, e.g., 1-2 mM) and ATP (variable, 0.1 mM – 5.0 mM).

Step-by-Step Workflow:

  • Equilibration: Mix Buffer, MgCl₂, NADH (0.2 mM), F6P, and Coupling Enzymes in the cuvette.

  • Baseline Check: Monitor A340 for 2 minutes. Slope must be zero. (Eliminates background NADH oxidation).

  • Substrate Addition: Add ATP to initiate.

  • Lag Phase: Wait 30-60 seconds. (Coupled assays have an inherent lag while intermediates build up).

  • Data Acquisition: Measure linear decrease in A340 for 3-5 minutes.

Part 3: Troubleshooting & Diagnostics

Issue 1: "My curve is hyperbolic (Michaelis-Menten). I see no inhibition at high ATP."

Potential CauseThe MechanismThe Fix
pH is too high (> 7.4) High pH deprotonates critical Histidine/Cysteine residues, preventing ATP from binding the allosteric site. This mimics the "R-state" permanently.Titrate pH down. Run the assay at pH 6.8 - 7.0 . This restores the protonation state required for allosteric inhibition.
AMP/ADP Contamination AMP is a potent activator that competes with ATP for the allosteric site but prevents the T-state transition.Use HPLC-purified ATP . Even 1% ADP contamination can mask inhibition.
High F6P Concentration Extremely high F6P can force the enzyme into the R-state, overcoming ATP inhibition.Lower F6P to near its

(approx 0.1 - 0.5 mM depending on isoform).

Issue 2: "The reaction rate is flat or zero."

  • Check Mg:ATP Ratio: ATP itself is not the substrate; the Mg-ATP complex is. If you have 5 mM ATP but only 2 mM MgCl₂, you have free ATP (inhibitor) but insufficient substrate.

    • Rule of Thumb: Maintain

      
      .
      
  • NADH Depletion: If A340 starts below 0.5, your dynamic range is too low.

Issue 3: "I see a long lag phase before the rate becomes linear."

  • Coupling Bottleneck: Your helper enzymes (Aldolase/TPI/GPDH) are rate-limiting, not PFK.

    • Test: Double the concentration of the coupling mix. If the rate increases, your original assay was invalid.

Troubleshooting Logic Flow

Troubleshooting Start Observed Issue Branch1 No Inhibition at High ATP Start->Branch1 Branch2 No Activity / Flat Line Start->Branch2 CheckPH Check pH Is it > 7.2? Branch1->CheckPH CheckMg Check Mg:ATP Ratio Is Mg < ATP? Branch2->CheckMg Sol1 Lower pH to 7.0 (Restores Inhibition) CheckPH->Sol1 Yes Sol2 Add MgCl2 (Excess of 5mM) CheckMg->Sol2 Yes

Figure 2: Decision tree for diagnosing common kinetic anomalies in PFK-1 assays.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does Citrate affect my ATP curve? A: Citrate is a heterotropic allosteric inhibitor. It binds to a separate site and synergizes with ATP. If Citrate is present, the ATP inhibition curve will shift to the left (inhibiting at lower ATP concentrations). This mimics the physiological feedback loop where the TCA cycle signals "energy abundance" to glycolysis [1].

Q2: Can I use EDTA in my buffer? A: Proceed with extreme caution. EDTA chelates Magnesium. Since Mg-ATP is the true substrate, adding EDTA without compensating with extra MgCl₂ will strip the substrate and artificially kill enzyme activity, looking like inhibition [2].

Q3: Why is the pH effect so dramatic? A: This is the molecular basis of the Pasteur Effect . In anaerobic conditions, lactate production lowers pH. This low pH enhances ATP inhibition of PFK-1, preventing the cell from burning through glucose too quickly when acidification threatens cell viability [3].

References

  • Berg JM, Tymoczko JL, Stryer L. (2002). Biochemistry.[4][5][6][7][8][9] 5th edition. Section 16.2: Glycolysis Is Regulated by the Binding of ATP. NCBI Bookshelf. Available at: [Link]

  • Reinhart, G. D., & Lardy, H. A. (1980). Rat liver phosphofructokinase: kinetic activity under near-physiological conditions. Biochemistry.[4][7] Available at: [Link]

  • Trivedi, B., & Danforth, W. H. (1966). Effect of pH on the kinetics of frog muscle phosphofructokinase. Journal of Biological Chemistry. Available at: [Link]

Sources

Storage and handling recommendations for D-Fructose-6-phosphate disodium salt powder

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: F6P-NA2 | CAS: 26177-86-6

Welcome to the Technical Support Center. This guide addresses the most frequent inquiries regarding the storage, handling, and experimental application of D-Fructose-6-phosphate (F6P) disodium salt . It is designed to prevent common experimental failures caused by the compound's hygroscopic nature and thermodynamic instability in solution.

Knowledge Base Article 001: Storage & Physical Handling (Solid State)

Q: I just received my shipment. Why does the powder look clumpy or sticky? A: D-Fructose-6-phosphate disodium salt is extremely hygroscopic . If the vial was opened while cold, or if the seal was compromised during storage, it rapidly absorbs atmospheric moisture, transitioning from a white crystalline powder to a sticky, deliquescent gel.

  • Immediate Action: If the powder is sticky but not discolored (yellowing indicates degradation), it may still be usable for immediate qualitative work, but the mass-to-mole calculation will be inaccurate due to water weight.

  • Prevention: Always store the vial with a tight seal and, if possible, inside a secondary container with desiccant silica gel.

Q: What is the "Golden Rule" for opening the vial? A: Never open a cold vial immediately after removing it from the freezer. You must follow the Thermal Equilibration Protocol to prevent condensation from destroying the reagent.

Q: Can I store the solid at -80°C instead of -20°C? A: Yes, -80°C is acceptable and may marginally extend shelf life, but it is unnecessary for standard use. The disodium salt is stable for at least 2 years at -20°C if kept dry [1, 3]. The risk at -80°C is that the longer thawing time increases the temptation for users to open the vial before it reaches room temperature.

Visual Guide: The Thermal Equilibration Protocol

Follow this workflow to ensure accurate weighing and prevent moisture contamination.

HandlingWorkflow Freezer Storage (-20°C) (Desiccated) Bench Benchtop Equilibration Freezer->Bench Remove Vial Desiccator Desiccator (Room Temp) Bench->Desiccator Place in Desiccator (Do NOT Open) Desiccator->Desiccator Wait 30-60 mins until T = RT Weighing Weighing (Rapid) Desiccator->Weighing Open Vial Weighing->Freezer Reseal & Return (Immediately) Dissolve Immediate Solubilization Weighing->Dissolve Dissolve

Figure 1: The "Cold Chain" protection workflow. Critical control point: The vial must reach room temperature inside a desiccator before opening to prevent condensation.

Knowledge Base Article 002: Solubilization & Solution Stability

Q: What is the maximum solubility, and which buffer should I use? A: The disodium salt is freely soluble in water.

  • Solubility: Up to 50–100 mg/mL in water [3, 5].

  • Buffer Recommendation: Do not store F6P in unbuffered water for long periods. Dissolve in HEPES or Tris-HCl (pH 7.0–7.5) .

  • Why? Sugar phosphates are susceptible to acid hydrolysis. Unbuffered water can absorb CO2 from the air, lowering the pH to ~5.5, which accelerates the cleavage of the phosphate ester bond over time [6].

Q: Can I freeze-thaw my stock solutions? A: We recommend aliquoting immediately upon preparation.

  • Stability: Stock solutions (e.g., 10 mM) are stable for approximately 6 months at -20°C [5].[1]

  • Cycling: Repeated freeze-thaw cycles can cause micro-precipitation and partial hydrolysis. If you must freeze-thaw, limit it to 2 cycles maximum.

Q: My solution turned yellow. Is it safe to use? A: No. Yellowing often indicates the "browning reaction" (Maillard reaction) if proteins/amines are present, or advanced degradation/caramelization of the sugar moiety. Discard immediately.

Data Summary: Solubility & Stability
ParameterSpecification / RecommendationNotes
Solvent Water, HEPES, Tris-HClInsoluble in Ethanol/Acetone.
Max Solubility ~100 mg/mL (Water)Practical working stock: 10–50 mM.
Optimal pH 7.0 – 7.8Avoid pH < 5.0 (Hydrolysis risk).
Stock Stability 6 Months @ -20°CAliquot to avoid freeze-thaw.[1]
Working Sol. < 8 Hours @ 4°CSusceptible to bacterial growth.
Knowledge Base Article 003: Experimental Troubleshooting

Q: I am seeing high background activity in my Phosphofructokinase (PFK) assay. A: This is a common issue often traced to Glucose-6-Phosphate (G6P) contamination .

  • The Cause: F6P and G6P interconvert via the enzyme Phosphoglucose Isomerase (PGI).[2] Even high-purity commercial F6P (≥98%) can contain trace amounts of G6P or spontaneously isomerize if stored improperly [8].

  • The Fix: If your assay relies on a coupled reaction (e.g., converting F6P → F1,6BP → ... → NADH oxidation), run a "No-Enzyme" control. If you see signal without adding PFK, your F6P source likely contains G6P which is reacting with the coupling enzymes.

Q: Why does the concentration of F6P seem to drop over time in my reaction buffer? A: If your buffer is basic (pH > 8.0) or the temperature is high, F6P is thermodynamically unstable. It can undergo isomerization to G6P or hydrolysis to Fructose and inorganic phosphate (Pi).

Visual Guide: Degradation & Isomerization Pathways

Understanding the chemical fate of F6P in solution.

DegradationPathways F6P D-Fructose-6-Phosphate (Active Reagent) G6P Glucose-6-Phosphate (Isomer) F6P->G6P Isomerization (PGI Enzyme or High pH) Fructose Fructose + Pi (Hydrolysis Product) F6P->Fructose Acid Hydrolysis (pH < 5.0) Maillard Maillard Products (Browning/Inactivation) F6P->Maillard Presence of Amines + Heat

Figure 2: Primary degradation pathways. Note that Isomerization (F6P ↔ G6P) is reversible and often enzyme-catalyzed, while Hydrolysis is irreversible.

References
  • CoreChem Inc. (2024). Hygroscopic: What it Means, What You Need to Know. CoreChem Safety Guides. Link

  • Abcam . (n.d.). D-Fructose 6-phosphate disodium salt hydrate (ab142242) Datasheet. Link

  • Chemodex . (n.d.). D-Fructose 6-phosphate hydrate disodium salt Product Sheet. Link

  • AdipoGen Life Sciences . (2013). Product Data Sheet: D-Fructose 6-phosphate hydrate disodium salt. Link

  • Sigma-Aldrich . (n.d.). D-Fructose-6-phosphate, Disodium Salt - Calbiochem Product Information. Link

  • Wikipedia . (2024). Soil pH and chemical hydrolysis principles. Link

  • Taylor & Francis . (2014). Fructose 6-phosphate – Knowledge and References. Link

  • Wikipedia . (2024). Fructose 6-phosphate: Isomerization and Glycolysis. Link[3]

Sources

Overcoming interference in D-Fructose-6-phosphate quantification assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Fructose-6-Phosphate (F6P) quantification assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the quantification of this key glycolytic intermediate. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your F6P quantification experiments. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Question 1: Why am I observing a high background signal in my F6P assay?

A high background signal can mask the true signal from F6P, leading to inaccurate quantification. This issue can arise from several sources within your sample or the assay reagents themselves.

Potential Causes and Solutions:

  • Endogenous Reducing Agents: Samples, particularly cell and tissue lysates, may contain endogenous molecules like NADH and NADPH which can directly reduce the probe in many commercial fluorometric or colorimetric assays, generating a false positive signal.[1][2]

    • Solution: Run a background control for each sample. This is typically done by preparing a parallel reaction mix that omits the F6P Converter enzyme (phosphoglucose isomerase), which is responsible for converting F6P to Glucose-6-Phosphate (G6P).[1][2] The signal from this background control can then be subtracted from the signal of the complete reaction.

  • Presence of Glucose-6-Phosphate (G6P): Since most F6P assays are coupled assays that first convert F6P to G6P, the presence of endogenous G6P in the sample will lead to a positive signal that is not attributable to F6P.[1][2]

    • Solution: Similar to dealing with NADH/NADPH, a background control well without the F6P Converter will account for the signal generated from pre-existing G6P.[2]

  • Contaminated Reagents or Plasticware: Reagents can become contaminated with reducing agents over time. Additionally, some plastic microtubes can leach chemicals that absorb UV light, which can interfere with spectrophotometric measurements.[3]

    • Solution: Always use high-quality, nuclease-free water and reagents. Prepare fresh buffers and reagent solutions. If you suspect plasticware contamination, consider using glass tubes for sample preparation or test different brands of microtubes.[3]

  • Insufficient Blocking (for ELISA-based assays): For enzyme-linked immunosorbent assays (ELISAs), insufficient blocking of non-specific binding sites can lead to high background.[4]

    • Solution: Increase the blocking incubation time or try a different blocking agent.[4]

Question 2: My F6P standard curve has a low R-squared value or is non-linear. What could be the cause?

A poor standard curve is a critical issue that invalidates the quantification of your samples.

Potential Causes and Solutions:

  • Pipetting Errors: Inaccurate pipetting, especially of the standards, is a common source of error.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each standard dilution. When preparing serial dilutions, ensure thorough mixing between each step.

  • Improper Reagent Preparation or Storage: Enzymes are sensitive to temperature and freeze-thaw cycles. Probes may be light-sensitive.

    • Solution: Reconstitute and store all kit components as specified in the manufacturer's technical bulletin.[1][2] Keep enzymes on ice when in use and avoid repeated freeze-thaw cycles by aliquoting reagents.[1] Protect fluorescent probes from light.

  • Incorrect Wavelength Settings: Using incorrect excitation and emission wavelengths for a fluorescent probe or the wrong wavelength for a colorimetric assay will lead to inaccurate readings.

    • Solution: Double-check the plate reader settings to ensure they match the specifications of the assay kit.[2] For fluorescent assays, using black plates with clear bottoms is recommended to minimize background and enhance sensitivity.[2]

Question 3: How can I be sure the signal I'm detecting is specific to F6P and not other hexose phosphates?

The specificity of coupled enzymatic assays relies on the specificity of the enzymes used.

The Principle of Specificity in Coupled F6P Assays:

Most commercial F6P assays employ a coupled enzyme system.[2] The first step involves the conversion of F6P to Glucose-6-Phosphate (G6P) by phosphoglucose isomerase (PGI).[5][6] The subsequent reaction involves the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The NADPH produced is then used to generate a fluorescent or colored product.

The specificity for F6P is primarily conferred by the high specificity of PGI for F6P as its substrate in the reverse reaction.[5][7] However, other sugars can potentially interfere.

Potential Interfering Sugars and Mitigation:

  • Glucose-6-Phosphate (G6P): As mentioned earlier, G6P is a direct intermediate in the detection reaction and will be detected by the assay.

    • Mitigation: Use a background control without the PGI enzyme (F6P Converter).[1][2]

  • Mannose-6-Phosphate (M6P): Some phosphoglucose isomerases can have low cross-reactivity with other hexose phosphates like mannose-6-phosphate.

    • Mitigation: For applications requiring absolute specificity, consider alternative methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) which can physically separate and independently quantify different sugar phosphates.[8][9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about F6P quantification.

What are the most common methods for quantifying F6P?

The most prevalent methods for F6P quantification are coupled enzymatic assays, available as commercial kits in both colorimetric and fluorometric formats.[2] These assays are popular due to their simplicity, high sensitivity, and suitability for high-throughput screening.[1]

Alternative, more specialized methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of F6P from other metabolites.[9] Derivatization of F6P is often required to enhance its detection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for precise quantification and structural confirmation of F6P.[8][9]

  • Ion Chromatography: This technique has been used for the separation and analysis of F6P and other phosphorylated sugars.[10]

Why is deproteinization of samples often necessary before running an F6P assay?

Deproteinization is a crucial sample preparation step for several reasons:

  • Enzyme Interference: Samples from biological sources contain endogenous enzymes that can consume F6P or participate in side reactions, leading to inaccurate measurements.[1][11] Deproteinization inactivates and removes these enzymes.

  • Assay Compatibility: High concentrations of proteins can interfere with the assay chemistry, for instance, by causing turbidity or quenching fluorescence.

  • Analyte Stability: Removing proteins can help stabilize small molecule analytes like F6P.[12]

Common Deproteinization Methods:

  • Perchloric Acid (PCA) Precipitation: This is a widely used method where PCA is added to the sample to precipitate proteins. The sample is then neutralized with a base like potassium hydroxide (KOH).[1][12]

  • Spin Filters: Using molecular weight cut-off (MWCO) spin filters (e.g., 10 kDa) is a convenient way to remove proteins without the use of harsh chemicals.[2][13]

  • Organic Solvents: Solvents like acetonitrile, methanol, or ethanol can also be used to precipitate proteins.[14][15]

What are the limitations of the coupled enzyme assay for F6P?

While convenient, coupled enzyme assays have some limitations:

  • Interference: As detailed in the troubleshooting section, these assays are susceptible to interference from endogenous molecules like G6P, NADH, and NADPH.[1][2]

  • Indirect Measurement: The assay measures the product of a series of reactions, not F6P directly. Any factor that affects the activity of the coupling enzymes can influence the final result.[16]

  • Reaction Conditions: The optimal pH, temperature, and cofactor concentrations for all enzymes in the coupled reaction must be compatible, which can sometimes be a compromise.[16]

Data and Protocols

Table 1: Common Interferents in Coupled F6P Assays and Mitigation Strategies
InterferentMechanism of InterferenceRecommended Mitigation Strategy
Glucose-6-Phosphate (G6P) Direct substrate for the G6PDH enzyme in the detection cascade, leading to a false positive signal.[2]Run a background control for each sample without the F6P Converter (PGI) enzyme.[1][2]
NADH and NADPH Can directly reduce the colorimetric or fluorometric probe, causing a high background signal.[1][2]Run a background control for each sample without the F6P Converter (PGI) enzyme.[1][2]
Endogenous Enzymes Can degrade F6P or interfere with the assay's enzymatic cascade.[1]Deproteinize samples using perchloric acid precipitation or a 10 kDa MWCO spin filter.[1][2][12]
High Protein Concentration Can cause turbidity, quench fluorescence, or otherwise interfere with the assay chemistry.Deproteinize samples prior to the assay.[12][13]
Protocol: Sample Deproteinization using Perchloric Acid (PCA)

This protocol is a reliable method for removing proteins from biological samples for small molecule analysis.[12]

Materials:

  • Perchloric Acid (PCA), e.g., 1M

  • Potassium Hydroxide (KOH), e.g., 2N

  • Ice bucket

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize cell or tissue samples in an appropriate buffer on ice.

  • Precipitation: Add an equal volume of ice-cold 1M PCA to your sample. Vortex briefly.

  • Incubation: Incubate the mixture on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at top speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new, clean tube. Add 2N KOH dropwise while vortexing to neutralize the sample to a pH between 6.5 and 8.0. The formation of a white precipitate (potassium perchlorate) will occur.

  • Final Centrifugation: Centrifuge at top speed for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Sample Ready: The resulting supernatant is the deproteinized sample, ready for use in the F6P assay.

Visual Guides

Diagram 1: Coupled Enzymatic Assay Workflow for F6P Quantification

F6P_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_reaction Assay Reaction Sample Biological Sample (Cells, Tissue, etc.) Deproteinization Deproteinization (e.g., PCA or Spin Filter) Sample->Deproteinization Removes interfering proteins/enzymes F6P Fructose-6-Phosphate (in sample) Deproteinization->F6P G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) NADP NADP+ NADPH NADPH NADP->NADPH Glucose-6-Phosphate Dehydrogenase (G6PDH) Probe_Ox Probe (Oxidized) Probe_Red Signal (Reduced Probe) Probe_Ox->Probe_Red Generates Signal Measurement Measurement Probe_Red->Measurement Measure Absorbance or Fluorescence

Caption: Workflow of a typical coupled enzymatic assay for F6P quantification.

Diagram 2: Troubleshooting Logic for High Background Signal

High_Background_Troubleshooting Start High Background Signal Observed Check1 Did you run a 'No Converter' background control? Start->Check1 Sol1 Run background control. Subtract this value from sample readings. Check1->Sol1 No Check2 Is the background still high after subtraction? Check1->Check2 Yes Sol1->Check2 Check3 Did you deproteinize your samples? Check2->Check3 Yes End Issue Resolved Check2->End No Sol2 Perform deproteinization (PCA or spin filter) to remove endogenous enzymes. Check3->Sol2 No Check4 Are your reagents and buffers fresh? Check3->Check4 Yes Sol2->End Sol3 Prepare fresh reagents. Use high-purity water. Check4->Sol3 No Check4->End Yes Sol3->End

Caption: A decision tree for troubleshooting high background signals in F6P assays.

References

  • Fructose-6-Phosph
  • Fructose-6-Phosphate Assay Kit (MAK020) - Technical Bulletin - Sigma-Aldrich.
  • Walsh Medical Media.
  • PubMed.
  • PMC. Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle.
  • Abcam.
  • ResearchGate. Coupled enzyme systems: Exploring coupled assays with students.
  • ResearchGate. The Comparison of Plasma Deproteinization Methods for the Detection of Low-Molecular-Weight Metabolites by 1H Nuclear Magnetic Resonance Spectroscopy | Request PDF.
  • Creative Proteomics.
  • Abcam. How to deal with high background in ELISA.
  • Wako Blog. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples.
  • myadlm.org.
  • Taylor & Francis.
  • ASM Journals.
  • PLOS One. A structural basis for the functional differences between the cytosolic and plastid phosphoglucose isomerase isozymes | PLOS One - Research journals.
  • ResearchGate.

Sources

Validation & Comparative

Substrate Selection for Phosphofructokinase-1 (PFK-1) Assays: D-Fructose-6-phosphate vs. Glucose-6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating Phosphofructokinase-1 (PFK-1) kinetics or screening for allosteric modulators, the choice between D-Fructose-6-phosphate (F6P) and Glucose-6-phosphate (G6P) is a trade-off between mechanistic precision and experimental economics .

  • Select F6P if your goal is determining precise kinetic constants (

    
    , 
    
    
    
    ), studying subtle allosteric effects (e.g., Fructose-2,6-bisphosphate activation), or validating mechanism-of-action. It is the direct substrate, eliminating upstream equilibrium variables.
  • Select G6P (supplemented with Phosphoglucose Isomerase) for high-throughput screening (HTS) where cost is paramount, or when studying the broader flux of the upper glycolytic pathway. However, this introduces a thermodynamic lag phase that must be mathematically corrected or experimentally saturated.

Mechanistic Foundation: The Equilibrium Trap

To understand the difference, one must analyze the thermodynamics of the reaction preceding PFK-1. PFK-1 utilizes F6P, not G6P. If you supply G6P, you are relying on the auxiliary enzyme Phosphoglucose Isomerase (PGI) to convert it.[1][2][3]

The critical limitation is the equilibrium constant (


) of the PGI reaction:


At physiological pH (7.4) and 37°C, the equilibrium strongly favors G6P (approx. 60–70%) over F6P (30–40%).

  • Implication: If you add 1 mM G6P, you do not have 1 mM substrate for PFK-1. You have a dynamic pool that will eventually yield ~0.3 mM F6P, provided PGI is not rate-limiting.

Pathway Visualization

The following diagram illustrates the position of both substrates relative to the PFK-1 committed step.

Glycolysis_Pathway G6P Glucose-6-Phosphate (Precursor) PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose-6-Phosphate (Direct Substrate) PFK Phosphofructokinase-1 (PFK-1) F6P->PFK F16BP Fructose-1,6-Bisphosphate (Product) PGI->F6P Reversible (Favors G6P) PFK->F16BP Committed Step (ATP -> ADP)

Figure 1: The glycolytic segment showing the necessity of PGI conversion when starting with G6P.

Direct Comparison: Performance & Logistics

The following table synthesizes experimental data regarding stability, kinetics, and cost.

FeatureD-Fructose-6-phosphate (F6P)Glucose-6-phosphate (G6P) + PGI
Role Direct SubstratePro-substrate (Requires conversion)
Kinetic Accuracy High. Direct measurement of

.
Medium. Apparent

is skewed by PGI equilibrium.
Lag Phase None. Immediate reaction onset.Significant. Requires pre-incubation to reach G6P/F6P equilibrium.
Stability Moderate. Hygroscopic; degrades if improper pH.High. Very stable in lyophilized and solution forms.
Cost (Approx)

$ (Higher purity required)
$ (Commodity chemical)
Interference Minimal.High risk if PGI preparation contains contaminants (e.g., proteases).
Best Use Case Enzymology, MOA studies, Kinetics.[2][4][5][6][7][8][9][10]HTS, Crude lysate assays, Flux analysis.

Experimental Protocols

The "Gold Standard" for measuring PFK-1 activity is the ADP-Coupled Kinase Assay (Pyruvate Kinase / Lactate Dehydrogenase system). This method links the production of ADP (from the PFK reaction) to the oxidation of NADH, which is monitored at 340 nm .

Protocol A: The Precision Method (Substrate: F6P)

Use this for publishing kinetic constants.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.

  • Coupling Mix: 0.2 mM NADH, 1 mM Phosphoenolpyruvate (PEP), 5 U/mL Pyruvate Kinase (PK), 5 U/mL Lactate Dehydrogenase (LDH).

  • ATP: 1 mM (Start low to avoid allosteric inhibition if studying non-inhibited kinetics).

  • Substrate: Fructose-6-phosphate (Variable: 0.1 mM – 5 mM).

Workflow:

  • Prepare Master Mix: Combine Buffer, Coupling Mix, and ATP.

  • Equilibrate: Incubate at 37°C for 5 minutes to remove any trace ADP (absorbance should stabilize).

  • Initiate: Add F6P .

  • Read: Monitor

    
    .
    
Protocol B: The Cost-Effective Method (Substrate: G6P)

Use this for high-throughput inhibitor screening.

Critical Modification: You must add PGI in 100-fold excess relative to PFK activity to ensure the isomerization step is not rate-limiting.

Workflow:

  • Prepare Master Mix: Combine Buffer, Coupling Mix, ATP, and 10 U/mL PGI .

  • Pre-Incubation (Crucial): Add G6P (1–10 mM) to the mix and incubate for 10–15 minutes at room temperature.

    • Why? This allows the G6P

      
       F6P equilibrium to establish before you add the PFK enzyme. If you skip this, your initial rate will reflect PGI kinetics, not PFK kinetics.
      
  • Initiate: Add PFK-1 Enzyme .

  • Read: Monitor

    
    .
    
Assay Logic Visualization

Coupled_Assay Substrate Substrate Input (F6P or G6P+PGI) PFK_Step PFK-1 Reaction (Generates ADP) Substrate->PFK_Step ATP ATP ATP->PFK_Step PK_Step Pyruvate Kinase (PK) PEP + ADP -> Pyruvate + ATP PFK_Step->PK_Step ADP Produced LDH_Step Lactate Dehydrogenase (LDH) Pyruvate + NADH -> Lactate + NAD+ PK_Step->LDH_Step Pyruvate Produced Signal Readout: Decrease in Absorbance (340nm) LDH_Step->Signal NADH Oxidized

Figure 2: The ADP-coupled enzyme cascade used to measure PFK activity.

Senior Scientist Insights: Troubleshooting & Optimization

1. The "ATP Trap" PFK-1 is unique; ATP is both a substrate and an allosteric inhibitor.

  • Observation: High concentrations of ATP (>2 mM) will inhibit the reaction, creating a bell-shaped velocity curve.

  • Solution: When comparing F6P vs. G6P, keep ATP constant at 1 mM. If screening for activators (like AMP or Fructose-2,6-bisphosphate), lower ATP to 0.5 mM to sensitize the enzyme to activation.

2. Purity of F6P Commercial F6P can be contaminated with small amounts of Fructose-1,6-bisphosphate (the product).

  • Test: Run a "No Enzyme" control. If you see NADH oxidation immediately upon adding F6P (in an Aldolase-coupled assay), your substrate is contaminated.

  • Fix: Use the PK/LDH assay (Protocol A/B above) because it detects ADP, making it insensitive to sugar-phosphate contaminants in the substrate.

3. The PGI "Bottleneck" in G6P Assays If you observe a "lag" (slow initial rate that speeds up over 2 minutes) when using G6P:

  • Cause: You did not pre-incubate G6P with PGI, or your PGI concentration is too low. The system is waiting for F6P levels to rise to the

    
     of PFK.
    
  • Fix: Increase PGI concentration. The activity of PGI should be at least 50–100x higher than the expected activity of PFK.

References

  • Kemp, R. G., & Krebs, E. G. (1967). Binding of metabolites by phosphofructokinase.[5][11] Biochemistry, 6(12), 423-434.

  • Reinhart, G. D., & Lardy, H. A. (1980). Rat liver phosphofructokinase: kinetic activity under near-physiological conditions. Biochemistry, 19(7), 1477-1484.

  • Noltmann, E. A. (1972). Aldose-ketose isomerases. The Enzymes, 6, 271-354. (Defines the PGI equilibrium).

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[2][5][6][10][11][12][13][14][15] 5th edition. Section 16.2: Glycolysis Is an Energy-Conversion Pathway in Many Organisms.

Sources

Validating phosphoglucose isomerase activity using the conversion of Glucose-6-phosphate to Fructose-6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for validating Phosphoglucose Isomerase (PGI) activity, specifically focusing on the glycolytic direction (Glucose-6-Phosphate


 Fructose-6-Phosphate). While most commercial kits utilize the reverse reaction for convenience, this guide addresses the specific requirements for measuring forward kinetics, essential for metabolic flux analysis and gluconeogenesis inhibition studies.

Focus: The G6P F6P Glycolytic Pathway[1]

Executive Summary & Experimental Logic

Phosphoglucose Isomerase (PGI), also known as Glucose-6-Phosphate Isomerase (GPI), catalyzes the reversible isomerization of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).[1]

The Challenge: Standard commercial assays almost exclusively drive the reaction in reverse (F6P


 G6P) because the product (G6P) can be directly coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH), generating NADPH (an increase in absorbance at 340 nm).

The Solution (G6P


 F6P): 
To validate activity in the forward (glycolytic) direction, we cannot use G6PDH. Instead, we must employ a multi-enzyme coupled system  that pulls F6P through the glycolytic pathway, ultimately oxidizing NADH.

Why this direction matters:

  • Metabolic Flux: The

    
     for G6P and F6P differs; measuring only the reverse reaction fails to capture the physiological efficiency of glycolysis.
    
  • Inhibitor Specificity: Competitive inhibitors often bind differentially depending on the substrate-induced conformational state of the enzyme.

Mechanism & Signaling Pathway

The following diagram illustrates the coupled enzyme system required to quantify F6P generation. Note that for every 1 mole of G6P converted, 2 moles of NADH are oxidized, providing inherent signal amplification.

PGI_Pathway G6P Glucose-6-Phosphate (Substrate) F6P Fructose-6-Phosphate G6P->F6P Isomerization PGI PGI (Target Enzyme) PGI->G6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP + ATP PFK Phosphofructokinase (Coupling Enzyme 1) PFK->F6P DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP Aldolase Aldolase (Coupling Enzyme 2) Aldolase->F16BP GPDH Glycerol-3-Phosphate Dehydrogenase DHAP->GPDH GAP->DHAP TPI TPI Triosephosphate Isomerase NAD NAD+ (Low Absorbance) GPDH->NAD Signal Readout (Decrease A340) NADH NADH (High Absorbance) NADH->GPDH

Caption: The Forward Coupled Assay. PGI converts G6P to F6P.[1][2][3][4] PFK commits F6P to glycolysis.[5] Aldolase splits the product, and TPI ensures both halves are oxidized by GPDH, consuming 2 NADH per G6P.

Comparative Analysis of Methods

When validating PGI, choosing the right method depends on your sensitivity needs and equipment.

FeatureMethod A: NADH-Coupled (Recommended) Method B: LC-MS/MS (Gold Standard) Method C: Reverse Coupled (F6P

G6P)
Direction G6P

F6P
(Forward)
BidirectionalF6P

G6P (Reverse)
Detection Absorbance (340 nm)Mass-to-Charge Ratio (m/z)Absorbance (340 nm)
Signal Type Decrease (NADH Oxidation)Direct QuantitationIncrease (NADPH Production)
Sensitivity High (Amplified 2x via TPI)Ultra-High (Femtomolar)High (1:1 Stoichiometry)
Throughput High (96/384-well plate)Low to MediumHigh
Interferences High background ATPase/NADH oxidasesMatrix effects (salts)Minimal
Primary Use Glycolytic flux modeling, Inhibitor screeningComplex lysates, Absolute quantitationRoutine QC, General activity checks

Detailed Experimental Protocol: The NADH-Coupled Assay

This protocol is designed for the G6P


 F6P  direction.[4] It relies on the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Reagents Required
  • Buffer: 50 mM Tris-HCl, pH 7.6 (optimized for PFK stability).

  • Substrate: Glucose-6-Phosphate (G6P), 100 mM stock.

  • Cofactors:

    • NADH (approx. 10 mM stock, fresh).

    • ATP (100 mM stock).

    • 
       (100 mM stock - essential for PFK and Kinase activity).
      
  • Coupling Enzymes (Auxiliary):

    • Phosphofructokinase (PFK) - The Gatekeeper.

    • Aldolase.

    • Triosephosphate Isomerase (TPI).

    • 
      -Glycerophosphate Dehydrogenase (
      
      
      
      -GDH/GPDH).
Step-by-Step Workflow

1. Master Mix Preparation (Per Well) Prepare a "Reaction Mix" to ensure consistency. Volumes below are for a 200


L reaction in a 96-well plate.
ComponentFinal Conc.Volume per WellMechanism
Tris-HCl (pH 7.6)50 mMto 200

L
Buffering

5 mM10

L
Cofactor for PFK
ATP2 mM4

L
Substrate for PFK
NADH0.2 mM4

L
Signal molecule (Start ~1.0 OD)
PFK1 UVariableConverts F6P

F-1,6-BP
Aldolase1 UVariableCleaves F-1,6-BP
TPI5 UVariableConverts GAP

DHAP
GPDH1 UVariableConsumes NADH
Sample (PGI) Variable 10 - 50

L
Enzyme of Interest

2. Baseline Stabilization (Self-Validation Step)

  • Add Master Mix + Sample (PGI) to the plate without G6P.

  • Incubate at 25°C for 5 minutes.

  • Check: Monitor A340. It should be stable.[2][3] If A340 decreases, your sample contains background NADH oxidases or contaminating substrates.

3. Reaction Initiation

  • Add G6P (Start with 2 mM final concentration) to initiate the reaction.

  • Mix immediately (orbital shake inside reader).

4. Data Acquisition

  • Mode: Kinetic.[6]

  • Wavelength: 340 nm.

  • Duration: 20–30 minutes.

  • Interval: 30 seconds.

5. Calculation Calculate the slope (


) from the linear portion of the curve.


  • 
    : 
    
    
    
  • Factor of 2: Accounts for the stoichiometry (2 NADH oxidized per 1 F6P produced due to TPI).

Troubleshooting & Self-Validation (The "Trust" Pillar)

A robust assay must include controls to prove the signal is genuine.

Workflow Decision Matrix

Validation_Logic Start Start Assay (G6P -> F6P) Check_Bg Run 'No Substrate' Control Start->Check_Bg Decision1 Signal Decreases? Check_Bg->Decision1 Fail1 Contamination: NADH Oxidases present Decision1->Fail1 Yes Pass1 Stable Baseline Decision1->Pass1 No Check_Coup Run 'No PGI' Control (Coupling Enzymes only) Pass1->Check_Coup Decision2 Signal Decreases? Check_Coup->Decision2 Fail2 Coupling Enzymes contaminated with PGI Decision2->Fail2 Yes Pass2 System Validated Decision2->Pass2 No

Caption: Validation logic to rule out false positives caused by background NADH oxidation or reagent contamination.

Common Pitfalls
  • "The Lag Phase": Because this is a 4-enzyme coupled system, there will be a lag before the rate becomes linear. Do not calculate slope from the first 2 minutes.

  • NADH Depletion: If PGI activity is too high, NADH will be depleted instantly (A340 hits 0). Dilute the sample.

  • Ammonium Sulfate: Many commercial coupling enzymes are sold in ammonium sulfate suspensions. This can inhibit some enzymes. Dialysis or centrifugation/resuspension of coupling enzymes may be required for high-sensitivity work.

References

  • Comparison of PGI Assay Methods. Frontiers in Plant Science. Describes the specific use of PFK/Aldolase coupling for G6P to F6P directionality.

  • Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase. Sigma-Aldrich Technical Bulletins. Provides the foundational extinction coefficients and buffer conditions for NADH/NADPH coupled assays.

  • Phosphoglucose Isomerase Activity Assay Kit (Colorimetric).Abcam. Reference for the standard "Reverse" (F6P

    
     G6P) method for comparison.
    
    
  • Glucose-6-Phosphate Isomerase (GPI) Uniprot Entry. UniProt Consortium. Structural and functional data regarding PGI isoforms and kinetics.[4]

Sources

A Researcher's Guide to D-Fructose-6-Phosphate: Charting Its Metabolic Crossroads in Diverse Cellular Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Fructose-6-Phosphate in Cellular Metabolism

In the intricate web of cellular metabolism, D-Fructose-6-phosphate (F6P) sits at a critical nexus. As the product of glucose-6-phosphate isomerization, it is a key intermediate in glycolysis.[1] However, its role extends far beyond a simple waypoint on the path to pyruvate. F6P is a crucial distribution hub, directing carbon flux into three fundamental metabolic pathways: the energy-generating glycolytic pathway, the biosynthetic Pentose Phosphate Pathway (PPP), and the nutrient-sensing Hexosamine Biosynthetic Pathway (HBP).[2][3][4]

The metabolic decision-making at the F6P node is not uniform across all cells. Instead, it is dynamically regulated and exquisitely tuned to meet the specific physiological demands of each cell type. A quiescent hepatocyte, a rapidly proliferating cancer cell, a lipid-storing adipocyte, and an activated immune cell will each channel F6P through these pathways at vastly different rates. Understanding these cell-specific fates is paramount for researchers in fields ranging from oncology and immunology to metabolic diseases and drug development.

This guide provides an in-depth comparison of F6P's metabolic fate across key cell types, supported by experimental data and detailed protocols for its investigation. We will explore the enzymatic regulation that governs these metabolic decisions and provide the technical framework for researchers to probe these pathways in their own experimental systems.

The Three Major Fates of Fructose-6-Phosphate

F6P's journey can proceed down one of three major avenues, each with distinct biochemical outcomes. The regulation of entry into each pathway is a masterclass in cellular control.

F6P_Fates cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_hbp Hexosamine Biosynthetic Pathway (HBP) F6P D-Fructose-6-Phosphate (F6P) PFK1 PFK-1 F6P->PFK1 PGI PGI F6P->PGI GFAT GFAT F6P->GFAT F16BP Fructose-1,6-bisphosphate Pyruvate Pyruvate -> ATP F16BP->Pyruvate PFK1->F16BP ATP F26BP F-2,6-BP (+) F26BP->PFK1 G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PPP_out NADPH & Ribose-5-Phosphate PGI->G6P Isomerase G6PD->PPP_out GlcN6P Glucosamine-6-Phosphate UDPGlcNAc UDP-GlcNAc -> O-GlcNAcylation GlcN6P->UDPGlcNAc GFAT->GlcN6P + Glutamine

Figure 1: The central metabolic position of Fructose-6-Phosphate (F6P).
  • Glycolysis for Energy Production : The most direct fate of F6P is its phosphorylation to fructose-1,6-bisphosphate (F1,6BP) by 6-phosphofructo-1-kinase (PFK-1).[5] This is a critical, rate-limiting step in glycolysis. Its activity is potently stimulated by fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator.[6][7] The levels of F2,6BP are controlled by a family of bifunctional enzymes, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB), which act as key glycolytic regulators.[5][8]

  • The Pentose Phosphate Pathway (PPP) for Biosynthesis and Redox Balance : F6P is reversibly connected to glucose-6-phosphate (G6P) via phosphoglucose isomerase.[3] This allows flux to be diverted into the PPP. The oxidative branch of the PPP metabolizes G6P to generate NADPH, which is essential for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis), and produces precursors for nucleotide synthesis.[4][9] The non-oxidative branch, where F6P is also an intermediate, allows for the interconversion of sugars to shuttle metabolites back into glycolysis.[4]

  • The Hexosamine Biosynthetic Pathway (HBP) for Nutrient Sensing and Glycosylation : A small but vital fraction (estimated at 2-5%) of F6P is shunted into the HBP.[1] Here, the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) converts F6P and glutamine into glucosamine-6-phosphate.[2] This pathway culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the substrate for protein O-GlcNAcylation—a post-translational modification that acts as a nutrient sensor, profoundly impacting signaling, transcription, and cell survival.[2][10]

Comparative Analysis of F6P Metabolism Across Cell Types

The prioritization of these three pathways is highly dependent on the cell's function and metabolic state. The following table summarizes the differential channeling of F6P in four distinct cell types.

Metabolic Pathway Hepatocytes (Liver) Cancer Cells Adipocytes (Fat) Activated Immune Cells (e.g., Macrophages)
Primary F6P Flux Context-Dependent: Glycolysis (fed state) or Gluconeogenesis (fasted state).Glycolysis (High) Glycolysis & PPP Glycolysis & PPP (High)
Glycolysis Regulation Tightly regulated by hormones. Glucagon decreases F2,6BP, inhibiting glycolysis.[11][12]Often deregulated. High PFKFB3 activity leads to high F2,6BP, driving maximal glycolytic flux (Warburg Effect).[5][13]Insulin promotes glucose uptake and glycolysis for lipid synthesis. Fructose is metabolized to F6P via hexokinase.[14][15]Metabolic switch upon activation to aerobic glycolysis, driven by factors including PFKFB3, to support rapid ATP production and biosynthesis.
PPP Flux Moderate, for NADPH production for detoxification and fatty acid synthesis.High. Needed for NADPH to combat oxidative stress and for ribose-5-phosphate for rapid nucleotide synthesis to support proliferation.[7]High. Major source of NADPH required for de novo lipogenesis (fatty acid synthesis).[16]High. Essential for NADPH production to fuel the "respiratory burst" via NADPH oxidase in phagocytes.
HBP Flux Active; involved in regulating hepatic glucose production and lipid metabolism.High. Increased O-GlcNAcylation supports cancer cell survival, proliferation, and stress resistance.[17][18]Important for adipocyte differentiation and function. Links nutrient status to adipokine secretion.Crucial for immune cell activation, differentiation, and cytokine production through O-GlcNAcylation of key signaling proteins.[10]

Experimental Methodologies for Elucidating F6P Metabolic Fate

To empirically determine how F6P is metabolized in a specific cell type, stable isotope tracing is the gold standard. This technique allows researchers to follow the path of carbon atoms from a labeled nutrient source into downstream metabolites.

Protocol: Stable Isotope Tracing with [U-¹³C₆]-Glucose followed by LC-MS

This protocol provides a framework for quantifying the relative flux of F6P into glycolysis and the PPP.

Causality and Rationale: By providing cells with glucose in which all six carbon atoms are the heavy isotope ¹³C ([U-¹³C₆]-glucose), we can trace the fate of these carbons.

  • Glycolysis: If F6P proceeds through glycolysis, the resulting pyruvate will contain three ¹³C atoms (m+3).

  • Pentose Phosphate Pathway: If G6P (derived from F6P) enters the oxidative PPP, one carbon is lost as ¹³CO₂. The resulting 5-carbon sugar (ribose-5-phosphate) will be labeled with five ¹³C atoms (m+5). This m+5 ribose is a direct indicator of PPP flux.

  • Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the metabolites and measure the mass of each, revealing the number of ¹³C atoms incorporated and thus quantifying the relative pathway activity.[19][20][21]

Tracing_Workflow Start 1. Cell Culture Plate cells and allow to adhere. Label 2. Labeling Replace media with media containing [U-¹³C₆]-glucose for a defined time. Start->Label Quench 3. Quenching & Extraction Rapidly wash with PBS and quench metabolism with 80% cold Methanol. Label->Quench Harvest 4. Harvest Scrape cells, collect extract, and centrifuge to pellet debris. Quench->Harvest Analyze 5. LC-MS Analysis Inject supernatant for separation and mass spectrometry. Harvest->Analyze Data 6. Data Interpretation Analyze mass isotopologue distribution (MID) for key metabolites. Analyze->Data

Figure 2: Experimental workflow for ¹³C stable isotope tracing.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells of interest (e.g., HepG2 hepatocytes, A549 lung cancer cells, differentiated 3T3-L1 adipocytes) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (typically 70-80% confluency).

  • Labeling:

    • Prepare labeling medium by dissolving [U-¹³C₆]-glucose in glucose-free DMEM to the desired final concentration (e.g., 10 mM). Supplement with dialyzed fetal bovine serum.

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed, glucose-free medium.

    • Add the ¹³C-labeling medium to the wells. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach metabolic steady-state. The optimal time must be determined empirically for each cell type.

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular label.

    • Aspirate the saline wash completely.

    • Add 1 mL of ice-cold extraction solvent (80% Methanol, 20% Water) to each well to quench metabolic activity and extract polar metabolites.

  • Cell Harvesting and Processing:

    • Incubate the plates at -20°C for 15 minutes.

    • Scrape the cells in the extraction solvent using a cell scraper and transfer the cell slurry to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for analysis.

  • LC-MS Analysis and Data Interpretation:

    • Inject the reconstituted sample into an LC-MS system equipped for polar metabolite analysis (e.g., using a HILIC or ion-pairing chromatography method).

    • Monitor for key metabolites by their mass-to-charge ratio (m/z), including F6P, F1,6BP, and ribose-5-phosphate.

    • Determine the mass isotopologue distribution (MID) for each metabolite. For example, for ribose-5-phosphate, measure the relative abundance of the unlabeled (m+0) form versus the fully labeled (m+5) form. A high m+5/m+0 ratio indicates high flux through the oxidative PPP.

Conclusion: A Hub of Cellular Decision-Making

D-Fructose-6-phosphate is far more than a simple glycolytic intermediate; it is a metabolic rheostat that reflects and directs the physiological state of the cell. In cancer cells, the pathways emanating from F6P are rewired to fuel relentless proliferation and survival.[22][23] In adipocytes, they are tuned for energy storage and endocrine function.[14] In the liver, F6P metabolism is a key element in systemic glucose homeostasis.[24][25]

By employing powerful techniques like stable isotope tracing, researchers can gain unprecedented insight into these cell-specific metabolic signatures. This knowledge is not merely academic; it provides a foundation for developing novel therapeutic strategies that target the unique metabolic vulnerabilities of diseased cells, whether in a tumor, an inflamed tissue, or a dysfunctional liver. The continued exploration of the F6P metabolic hub will undoubtedly unlock new avenues for understanding and treating a wide range of human diseases.

References

  • Taylor & Francis. (n.d.). Fructose 6 phosphate – Knowledge and References. Retrieved from [Link]

  • Ali, R., & Sharma, S. (2022). Biochemistry, Fructose Metabolism. StatPearls Publishing. Retrieved from [Link]

  • Li, F., et al. (2021). Fructose Metabolism Contributes to the Warburg effect. bioRxiv. Retrieved from [Link]

  • Varghese, S., et al. (2010). Contribution of Fructose-6-Phosphate to Glucocorticoid Activation in the Endoplasmic Reticulum: Possible Implication in the Metabolic Syndrome. Endocrinology. Retrieved from [Link]

  • Mor, I., et al. (2011). Fructose 2,6-Bisphosphate in Cancer Cell Metabolism. Seminars in Cancer Biology. Retrieved from [Link]

  • Okar, D. A., et al. (2001). PFK-2/FBPase-2: maker and breaker of the essential bio-factor fructose-2,6-bisphosphate. Trends in Biochemical Sciences. Retrieved from [Link]

  • Slawson, C., & Hart, G. W. (2011). The Hexosamine Biosynthesis Pathway: Regulation and Function. Journal of Biological Chemistry. Retrieved from [Link]

  • Van Schaftingen, E., et al. (1980). Control of the fructose 6-phosphate/fructose 1,6-bisphosphate cycle in isolated hepatocytes by glucose and glucagon. Role of a low-molecular-weight stimulator of phosphofructokinase. European Journal of Biochemistry. Retrieved from [Link]

  • Soundararajan, A., et al. (2019). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of Biological Chemistry. Retrieved from [Link]

  • Zubiría, M. G., et al. (2016). Long-Term Fructose Intake Increases Adipogenic Potential: Evidence of Direct Effects of Fructose on Adipocyte Precursor Cells. Nutrients. Retrieved from [Link]

  • Geisler, C. E., & Renquist, B. J. (2017). Insights into the Hexose Liver Metabolism—Glucose versus Fructose. Nutrients. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013). PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3). Retrieved from [Link]

  • Pérez-Chávez, I., et al. (2024). Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor. iScience. Retrieved from [Link]

  • Kim, H. S., et al. (2021). Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • van der Stelt, I., et al. (2022). Ex vivo 13C6-glucose tracing in red blood cells to study the fate of glucose in hereditary enzymopathies. Blood Advances. Retrieved from [Link]

  • Lemaigre, F. P., et al. (1992). Regulation of hepatic 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatase gene expression by glucagon. Journal of Biological Chemistry. Retrieved from [Link]

  • Boros, L. G., et al. (2003). Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • Chen, R., et al. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. Retrieved from [Link]

  • Fessel, J. P., et al. (2022). PFKFB3 Inhibits Fructose Metabolism in Pulmonary Microvascular Endothelial Cells. American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]

  • Varghese, S., et al. (2017). Fructose, Glucocorticoids and Adipose Tissue: Implications for the Metabolic Syndrome. Nutrients. Retrieved from [Link]

  • Castermans, D., et al. (2014). Glucose and Fructose Have Sugar-Specific Effects in Both Liver and Skeletal Muscle In Vivo: A Role for Liver Fructokinase. PLOS ONE. Retrieved from [Link]

  • AmiGO. (n.d.). fructose 6-phosphate metabolic process. Gene Ontology Consortium. Retrieved from [Link]

  • Sugar Nutrition Resource Centre. (2023). Fructose and the liver: Exploring the biochemistry and health implications. Retrieved from [Link]

  • Ye, H., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites. Retrieved from [Link]

  • Ros, S., & Schulze, A. (2013). Balancing glycolytic flux: the role of 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatases in cancer metabolism. Cancer & Metabolism. Retrieved from [Link]

  • Saltiel, A. R., & Olefsky, J. M. (2017). Interaction of Adipocyte Metabolic and Immune Functions Through TBK1. Cell Metabolism. Retrieved from [Link]

  • Wu, C., et al. (2001). Overexpression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase in mouse liver lowers blood glucose by suppressing hepatic glucose production. Journal of Clinical Investigation. Retrieved from [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Retrieved from [Link]

  • Lieberman, M., & Peet, A. (2018). 29 Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. In: Marks' Basic Medical Biochemistry: A Clinical Approach. Retrieved from [Link]

  • Hogg, M., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. Retrieved from [Link]

  • Scott, D. A., et al. (2021). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. Scientific Reports. Retrieved from [Link]

  • Bullen, J. W., et al. (2019). Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress. Biochemistry. Retrieved from [Link]

  • Park, J., et al. (2006). Increase in Glucose-6-Phosphate Dehydrogenase in Adipocytes Stimulates Oxidative Stress and Inflammatory Signals. Diabetes. Retrieved from [Link]

  • Carreño, D., et al. (2020). Fructose Metabolism in Cancer. Cancers. Retrieved from [Link]

  • Bazer, F. W., et al. (2022). Metabolic pathways for glucose and fructose: I synthesis and metabolism of fructose by ovine conceptuses. Biology of Reproduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentose phosphate pathway. PubChem. Retrieved from [Link]

  • Lu, Y., et al. (2017). The Role of PFKFB3 in AMPK-Activated GLUT4 Translocation. Liberty University. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between the metabolism of tumor and normal cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of reversed glycolytic reactions. Fructose-6-phosphate.... Retrieved from [Link]

  • Olivier-Van Stichelen, S., et al. (2014). The hexosamine biosynthetic pathway and O-GlcNAcylation drive the expression of β-catenin and cell proliferation. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Kim, E. Y., et al. (2021). Hexosamine biosynthetic pathway and O-GlcNAc-processing enzymes regulate daily rhythms in protein O-GlcNAcylation. Nature Communications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Metabolic Tracing with Isotopic-Labeled D-Fructose-6-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the application of isotopic-labeled D-Fructose-6-Phosphate (F6P) in metabolic tracing studies. This document is designed for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracers to unravel complex metabolic pathways. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring your studies are not only technically sound but also yield clear, interpretable, and trustworthy data.

The Strategic Importance of Fructose-6-Phosphate in Metabolism

Fructose-6-phosphate (F6P) is more than just an intermediate in glycolysis; it represents a critical metabolic node. It is the point of convergence and divergence for central carbon metabolism's two most fundamental pathways: glycolysis and the Pentose Phosphate Pathway (PPP).[1]

  • Glycolysis: F6P is isomerized from Glucose-6-Phosphate (G6P) and subsequently phosphorylated to Fructose-1,6-bisphosphate, committing carbon to energy production (ATP) and the generation of biosynthetic precursors.[2][3]

  • Pentose Phosphate Pathway (PPP): G6P can be shunted into the PPP, an anabolic pathway that does not produce ATP. Instead, its primary outputs are NADPH, which provides reducing power for antioxidant defense and fatty acid synthesis, and Ribose-5-Phosphate (R5P), a crucial precursor for nucleotide synthesis.[1][4] The non-oxidative branch of the PPP can then cycle intermediates, including F6P, back into glycolysis.[1][4][5]

By tracing the flow of stable isotopes through F6P, we can quantitatively assess the flux and relative activity of these interconnected pathways, providing a dynamic snapshot of cellular phenotype in response to genetic modifications, disease states, or therapeutic interventions.

Caption: F6P as a central hub between Glycolysis and the Pentose Phosphate Pathway.

Comparison of Isotopic-Labeled F6P Tracers

The choice of isotopic tracer is paramount and dictates the specific metabolic questions you can answer. While directly using labeled F6P is less common than using labeled glucose as a precursor, understanding the labeling pattern is key to interpreting the results. The most prevalent stable isotope used is Carbon-13 (¹³C) due to its natural low abundance.

Tracer AlternativePrimary ApplicationInsights GainedCommercial Availability
D-[U-¹³C₆]Fructose-6-Phosphate Global tracing of fructose metabolism; internal standard for quantification.Traces the fate of all six fructose carbons simultaneously through glycolysis, the PPP, and other intersecting pathways. Excellent as an internal standard for LC-MS analysis to correct for extraction inefficiency and matrix effects.Available from suppliers like Cambridge Isotope Laboratories, Inc. and Omicron Biochemicals, Inc.[6][7][8]
Tracing with D-[U-¹³C₆]Glucose Most common approach to study glycolysis and PPP flux. F6P is a downstream analyte.By analyzing the mass isotopomer distribution of F6P, one can deduce the relative contributions of glycolysis and the PPP. For example, PPP activity results in the loss of the C1 carbon, leading to an M+5 isotopologue of F6P.Widely available from multiple suppliers.[9]
Tracing with [1,2-¹³C₂]Glucose Dissecting non-oxidative PPP activity and glycolysis.This specific tracer generates unique labeling patterns in F6P and downstream metabolites like lactate, allowing for the calculation of relative fluxes through different arms of the PPP.[10]Available from specialty chemical suppliers.
Position-Specific Labeled F6P (e.g., [1-¹³C]F6P) Highly specific mechanistic studies.Allows for precise tracking of a single carbon atom. For instance, tracing [1-¹³C]F6P would show direct conversion through lower glycolysis, while its appearance in other positions could indicate reverse flux or complex rearrangements.Generally requires custom enzymatic or chemical synthesis.[11][12]

Expert Insight: For most applications aiming to understand the balance between glycolysis and the PPP, feeding cells with D-[U-¹³C₆]Glucose and subsequently analyzing the labeling pattern of F6P is the most robust and cost-effective strategy. Using D-[U-¹³C₆]Fructose-6-Phosphate directly is primarily reserved for studies specifically investigating fructose metabolism or for use as a quantitative internal standard.[13]

A Self-Validating Experimental Workflow for Metabolic Tracing

A successful metabolic tracing experiment hinges on meticulous execution at every stage, from cell culture to data analysis. The following protocol is designed to be self-validating by incorporating critical quality controls.

Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Experimental Design - Select tracer (e.g., U-13C6-Glucose) - Define time points B 2. Cell Culture - Culture cells to mid-log phase - Switch to isotope-labeled media A->B C 3. Metabolite Extraction - Rapidly quench metabolism - Extract with cold solvent B->C D 4. LC-MS/MS Analysis - Separate isomers (G6P/F6P) - Detect mass isotopologues C->D E 5. Data Processing - Peak integration - Natural abundance correction D->E F 6. Flux Interpretation - Analyze Mass Isotopomer  Distribution (MID) - Pathway modeling E->F

Caption: High-level workflow for a metabolic tracing experiment using stable isotopes.

Step-by-Step Methodology

1. Experimental Design & Tracer Selection:

  • Objective: Define the biological question. Are you measuring changes in overall glycolytic flux or specifically dissecting the PPP?

  • Causality: Your question dictates the tracer. To measure glycolysis vs. PPP, [U-¹³C₆]Glucose is the standard choice. Time-course experiments are crucial to ensure labeling has reached a steady state.

2. Cell Culture and Isotope Labeling:

  • Protocol:

    • Culture cells in standard media to the desired confluence (typically mid-log phase for optimal metabolic activity).

    • Gently wash cells with pre-warmed phosphate-buffered saline (PBS) to remove unlabeled media.

    • Introduce pre-warmed custom media where the standard carbon source (e.g., glucose) is replaced with its isotopic-labeled counterpart (e.g., [U-¹³C₆]Glucose).[14]

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Trustworthiness: The switch to labeled media must be rapid and complete to ensure a sharp starting point for tracing. Running parallel cultures with unlabeled media serves as a vital negative control.

3. Metabolite Extraction:

  • Objective: To instantly halt all enzymatic activity, preserving the metabolic state at the moment of collection.

  • Causality: Sugar phosphates like F6P have extremely rapid turnover rates.[15][16] Failure to quench metabolism instantly will lead to artifactual changes in metabolite levels and labeling patterns.

  • Protocol:

    • Aspirate the labeled media.

    • Immediately wash the cells with ice-cold saline to remove extracellular label.

    • Instantly add a liquid nitrogen-chilled quenching/extraction solvent, typically an 80:20 mixture of methanol and water, directly to the culture plate.[17]

    • Scrape the cells in the cold solvent and transfer the slurry to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.[17]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

4. Analytical Detection via LC-MS/MS:

  • Objective: To accurately separate F6P from its isomers (especially G6P) and quantify the abundance of each of its ¹³C isotopologues.

  • Causality: F6P and G6P are structural isomers that are often difficult to separate using standard reversed-phase liquid chromatography.[17] Their co-elution would confound the interpretation of pathway flux. Furthermore, their phosphorylated nature makes them challenging to analyze without specialized methods.

  • Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography coupled with tandem mass spectrometry (MS/MS) is the gold standard. Recent advances in chemical derivatization can also enhance separation and detection sensitivity.[18][19]

    • LC: An amide-based column is often effective for separating hexose phosphates.[17]

    • MS/MS: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Each isotopologue (from M+0 to M+6 for a fully labeled F6P) will have a specific precursor-product ion transition that needs to be monitored.

5. Data Analysis and Interpretation:

  • Peak Integration: Integrate the chromatographic peaks for each F6P isotopologue.

  • Natural Abundance Correction: The raw data must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is a critical step to avoid overestimation of incorporation from the tracer.

  • Mass Isotopomer Distribution (MID): Calculate the fractional abundance of each isotopologue. The MID is the key output that reveals the metabolic routing of the tracer. For example, after feeding [U-¹³C₆]Glucose:

    • M+6 F6P: Indicates direct flux through glycolysis from the labeled glucose.

    • M+5 F6P: A strong signal for this isotopologue is a hallmark of the oxidative PPP, where the ¹³C at the C1 position of glucose is lost as ¹³CO₂.[10]

    • M+1 to M+4 F6P: Can indicate contributions from the non-oxidative PPP or flux from other labeled precursors.

References

  • Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates. (n.d.). Google Patents.
  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (2022). International Journal of Molecular Sciences.
  • D-[UL- 13 C 6 ]fructose 6-phosphate (disodium salt, hydrate). (2021). Omicron Biochemicals, Inc.
  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (1989). Metabolites.
  • Labeled Carbohydrate Standards. (n.d.). Cambridge Isotope Laboratories.
  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. (n.d.). Journal of Biological Chemistry.
  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. (2022). Analytical Chemistry.
  • D-fructose-6-phosphate-13C6. (n.d.). MedchemExpress.com.
  • Schematic of [U‐¹³C]glucose‐6‐P conversion to fructose‐6‐P through the PPP. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fructose. (n.d.). Eurisotop.
  • Stable Isotope-Labeled Products For Metabolic Research. (n.d.). Cambridge Isotope Laboratories.
  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. (2022). Analytical Chemistry.
  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling. (n.d.). Metabolites.
  • D-Fructose-6-phosphate·2Na⁺·xH₂O (¹³C₆, 99%). (n.d.). Cambridge Isotope Laboratories.
  • Pentose Phosphate Pathway of Glucose Oxidation. (2026). Biology LibreTexts.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. (2023). International Journal of Molecular Sciences.
  • Stable Isotope-Labeled Compounds for Biochemical Pathways. (n.d.). Cambridge Isotope Laboratories.
  • Stereoselective synthesis of the 6-phosphono analogue of fructose-6-phosphate. (n.d.). Tetrahedron Letters.
  • Fructose 6-phosphate – Knowledge and References. (n.d.). Taylor & Francis Online.
  • The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. (2020). Frontiers in Endocrinology.
  • THE BIOSYNTHESIS OF SUCROSE PHOSPHATE. (n.d.). Journal of Biological Chemistry.
  • Metabolism | Pentose Phosphate Pathway. (2017). YouTube.

Sources

Comparative Guide: Enzymatic Specificity & Cross-Reactivity of D-Fructose-6-Phosphate (F6P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Metabolomics

In metabolic flux analysis and high-throughput screening, D-Fructose-6-Phosphate (F6P) presents a unique quantification challenge. Unlike stable end-products, F6P exists in a rapid, reversible equilibrium with its structural isomers—primarily Glucose-6-Phosphate (G6P) and Mannose-6-Phosphate (M6P) .

The reliability of F6P data depends entirely on the specificity of the enzymes used to detect it. This guide objectively compares the cross-reactivity profiles of the three primary enzymatic tools—Phosphoglucose Isomerase (PGI) , Phosphofructokinase (PFK) , and Phosphomannose Isomerase (PMI) —and provides a self-validating protocol to eliminate false positives caused by isomer interference.

Part 1: The Hexose Phosphate Landscape

To understand cross-reactivity, we must first map the structural proximity of the hexose phosphates. F6P is the central "hub" molecule. The enzymes connecting these isomers are highly specific, but the assays relying on them are prone to background interference if not carefully controlled.

Pathway Architecture (Graphviz Visualization)

HexosePathways G6P Glucose-6-Phosphate (G6P) F6P Fructose-6-Phosphate (F6P) G6P->F6P PGI (Forward) Km ~0.3 mM NADH NADH/Color Signal (Detection) G6P->NADH G6PDH (Coupled Assay) F6P->G6P PGI (Reverse) Km ~0.1 mM F16BP Fructose-1,6-Bisphosphate (F1,6BP) F6P->F16BP PFK-1 ATP-Dependent M6P Mannose-6-Phosphate (M6P) M6P->F6P PMI High Specificity

Figure 1: The Hexose Phosphate Interconversion Network. F6P serves as the central node.[1] Note the reversible nature of PGI and PMI, contrasting with the committed step of PFK-1.

Part 2: Comparative Enzymatic Profiling

The following data aggregates kinetic parameters from Saccharomyces cerevisiae (Yeast) and Rabbit Muscle sources, which are the industry standards for analytical enzymes.

Table 1: Enzyme Specificity & Cross-Reactivity Data
Enzyme SystemPrimary SubstrateCross-Reactant (Interferent)Relative Activity on InterferentKinetic Constant (

)
Specificity Verdict
PGI (Yeast/Muscle)G6P

F6P
Mannose-6-P (M6P)< 0.5%G6P: 0.3 mMF6P: 0.1 mMHigh. PGI is highly specific for the G6P/F6P pair. It effectively ignores M6P.
PFK-1 (Bacterial/Muscle)F6P Glucose-6-P (G6P)0% (No reaction) F6P: ~0.02 mMAbsolute. PFK binds G6P as a weak inhibitor but does not phosphorylate it.
PMI (Yeast)M6P

F6P
Glucose-6-P (G6P)< 0.1%M6P: 0.8 mMHigh. Specific to the C-2 epimerization of Mannose.
G6PDH (Coupled Reporter)G6P Fructose-6-P (F6P)< 1.0%G6P: 0.05 mMCritical Control Point. G6PDH does not react with F6P directly.
Data Interpretation & Causality
  • The PGI Equilibrium Bias: PGI is the standard tool for measuring F6P. However, because PGI converts F6P

    
     G6P (which is then detected by G6PDH), any endogenous G6P in your sample is indistinguishable from F6P  unless a subtraction protocol is used.
    
  • PFK Specificity: While PFK is theoretically more specific (it doesn't react with G6P), PFK assays are complex. They require ATP and often involve downstream coupling enzymes (Aldolase/TPI/G3PDH) that introduce their own noise. Therefore, PGI remains the gold standard for quantification , provided the "Isomer Subtraction" method is used.

Part 3: Experimental Validation (Self-Validating Protocol)

Objective: Quantify F6P in a complex lysate containing high background G6P. Method: The PGI-Coupled "Sequential Addition" Assay.

The Logic of Sequential Addition

We exploit the specificity of Glucose-6-Phosphate Dehydrogenase (G6PDH) . Since G6PDH reacts only with G6P and ignores F6P, we can measure the background G6P first. Once that reaction plateaus, we add PGI to convert the F6P pool into G6P, creating a secondary signal.

Workflow Visualization (Graphviz)

AssayProtocol Start Sample Preparation (Deproteinize/Neutralize) Step1 Step 1: Add G6PDH Mix (No PGI) Start->Step1 Read1 Read Absorbance (A1) Measures Endogenous G6P Step1->Read1 Step2 Step 2: Add PGI Enzyme Read1->Step2 Reaction Conversion: F6P -> G6P -> 6-PG + NADH Step2->Reaction Read2 Read Absorbance (A2) Measures Total Hexose (G6P + F6P) Reaction->Read2 Calc Calculation: F6P = (A2 - A1) - Blank Read2->Calc

Figure 2: The Sequential Addition Protocol. This method mathematically eliminates G6P cross-reactivity.

Detailed Protocol Steps

Reagents:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • NADP+ (2 mM)

  • G6PDH (0.5 U/mL)

  • PGI (1.0 U/mL)

  • Sample (Cell lysate/Tissue homogenate)

Procedure:

  • Baseline Setup: In a 96-well plate, add 50 µL Sample + 40 µL Assay Buffer + 10 µL NADP+.

  • G6P Quantification (The "Blanking" Step):

    • Add G6PDH only.

    • Incubate at 25°C for 5–10 minutes until the Optical Density (OD450nm) stabilizes.

    • Record value as OD_G6P . Note: If this signal drifts, your sample contains active endogenous enzymes; deproteinization is required.

  • F6P Conversion:

    • Add PGI to the same wells.

    • Incubate for 10–15 minutes. The PGI converts F6P

      
       G6P, which G6PDH immediately oxidizes to 6-PG.
      
    • Record the final stable value as OD_Total .

  • Calculation:

    • Calculate concentration using the NADH extinction coefficient (

      
      ) or a standard curve.
      

Part 4: Troubleshooting & Optimization

The "Drifting Baseline" (Endogenous Enzyme Interference)
  • Symptom: During Step 2 (G6P measurement), the signal never stabilizes.

  • Cause: Presence of endogenous Hexokinase (consuming glucose) or PGI (converting F6P prematurely) in the lysate.

  • Solution: Samples must be deproteinized using a 10 kDa Spin Column or Perchloric Acid (PCA) precipitation prior to assay. This removes interfering enzymes while preserving the small molecule phosphates [1].

M6P Interference
  • Context: In rare cases (e.g., alginate production bacteria), M6P levels may be high.

  • Risk: Conventional PGI has negligible activity on M6P (<0.5%) [2]. However, if using crude cell lysates, endogenous Phosphomannose Isomerase (PMI) may be present.

  • Validation: Spike the sample with pure M6P. If the signal increases during the PGI step, your sample contains active PMI. Use the deproteinization step above to eliminate this enzyme.

References

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press.
  • Noltmann, E. A. (1972). Aldose-Ketose Isomerases. The Enzymes, 6, 271-354.

  • BRENDA Enzyme Database. (2025). EC 5.3.1.9 (Glucose-6-phosphate isomerase) Specificity Data.[2]

  • Hansen, T., et al. (2004). Structure and mechanism of the dual-specificity PGI/PMI from the hyperthermophilic archaeon Pyrobaculum aerophilum. Journal of Molecular Biology, 343(5), 1331-1341. (Contrasts specific vs. non-specific isomerases).

  • Sigma-Aldrich (Merck). (2024). Technical Bulletin: Fructose-6-Phosphate Assay Kit (MAK020).

Sources

Comparative analysis of commercial sources of D-Fructose-6-phosphate disodium salt

[1][2]

Executive Summary

D-Fructose-6-phosphate (F6P) is a critical metabolic junction point, serving as a substrate for phosphofructokinase-1 (PFK-1) in glycolysis and a product of gluconeogenesis.[1][2] For researchers conducting kinetic studies, metabolic flux analysis, or high-throughput screening (HTS), the quality of the commercial starting material is non-negotiable.[1][2]

This guide analyzes the commercial landscape of D-Fructose-6-phosphate disodium salt (CAS: 26177-86-6) .[3][1] While most vendors claim >95% purity, the nature of the remaining impurities—specifically the isomeric contaminant Glucose-6-phosphate (G6P) and the downstream product Fructose-1,6-bisphosphate (F1,6BP)—can introduce significant artifacts in sensitive enzymatic assays.[1][2]

Critical Quality Attributes (CQAs)

When sourcing F6P, "Purity >98%" is an insufficient metric. You must evaluate three specific CQAs that directly impact experimental validity:

  • Isomeric Purity (G6P Contamination):

    • Risk:[1][2] F6P is often manufactured via enzymatic isomerization of G6P.[1][4] Incomplete separation leaves residual G6P.[1]

    • Impact: In kinetic studies of Phosphoglucose Isomerase (PGI), residual G6P acts as a competitive inhibitor or product-in-stock, distorting

      
       and 
      
      
      values.[1][2]
  • Salt Stoichiometry (Sodium Content):

    • Standard: The disodium salt (

      
      ) should theoretically contain ~15.1% sodium by weight.[1][2]
      
    • Impact: Deviations indicate hygroscopic water absorption or incomplete salt formation, affecting the precise molar concentration of prepared stock solutions.[1]

  • Fructose-1,6-bisphosphate (F1,6BP) Levels:

    • Risk:[1][2] F1,6BP is a potent allosteric activator of Pyruvate Kinase and PFK-1.[1]

    • Impact: Even trace amounts (<0.1%) can artificially activate downstream glycolytic enzymes in crude lysate assays, leading to false-positive metabolic rates.[1][2]

Commercial Landscape Analysis

The following table synthesizes specification data from major suppliers. Note that "Enzymatic" purity refers to the functional assay, while "Chemical" purity often refers to HPLC/IC.

Table 1: Comparative Specifications of Major F6P-Na2 Sources

FeatureSigma-Aldrich (Merck) Thermo Fisher (Chemicals) Megazyme / Biosynth Application Suitability
Catalog / Grade F3627 / BioUltraA10431 / 95% GradeP-F6P / High Purity
Claimed Purity

98% (Enzymatic)

95%
> 98% (HPLC & Enz)Megazyme for analytical standards.[1][2]
G6P Impurity < 1.5%Not Specified< 1.0%Sigma for general cell culture.[1][2]
F1,6BP Impurity < 0.05%Not SpecifiedNegligibleMegazyme for kinetic studies.[1][2]
Form Amorphous PowderPowderCrystalline/Powder
Sodium Content 14.6 – 15.6%~15%~15%
Primary Use Metabolic ScreeningChemical SynthesisEnzymatic Assays

Note: Data derived from public certificates of analysis and technical bulletins [1, 2, 5].

Experimental Validation Framework

Do not rely solely on the Certificate of Analysis (CoA). Upon receipt of a new batch, perform the following Self-Validating Protocol to verify the active concentration and isomeric purity.

Protocol A: Coupled Enzymatic Purity Assay (The "Gold Standard")

This protocol distinguishes functional F6P from non-reactive impurities (salts, water) but cannot distinguish F6P from G6P if G6P-Dehydrogenase is used directly.[1][2] We use a sequential addition method to quantify both.

Principle:

  • Step 1: Add G6P-Dehydrogenase (G6PDH).[2][5] Signal measures G6P impurity.

  • Step 2: Add Phosphoglucose Isomerase (PGI).[2][5] Signal measures F6P content.

Workflow Diagram:

EnzymaticAssayF6PFructose-6-P(Analyte)G6PGlucose-6-PF6P->G6PIsomerizationGluconate6-P-GluconateG6P->GluconateOxidationPGIPGI(Step 2 Addition)PGI->F6PCatalyzesG6PDHG6PDH(Step 1 Addition)G6PDH->G6PCatalyzesNADPHNADPH(Measure @ 340nm)G6PDH->NADPHStoichiometricReleaseNADPNADP+NADP->G6PDH

Figure 1: Coupled enzymatic assay logic.[1][2][6] Step 1 (G6PDH only) establishes the baseline impurity.[1][2] Step 2 (PGI addition) converts F6P to G6P, triggering the main signal.[2]

Methodology:

  • Buffer: 100 mM Triethanolamine, pH 7.6, 10 mM

    
    .
    
  • Cofactor: 1.0 mM NADP+.[1]

  • Blanking: Read absorbance at 340 nm (

    
    ).
    
  • Impurity Check: Add 1 U G6PDH. Incubate 5 min. Read

    
    .
    
    • 
      .[1][2] This represents the G6P contamination.[1]
      
  • F6P Quantification: Add 1 U PGI. Incubate 10 min. Read

    
    .
    
    • 
      .[1][2] This represents the true F6P content.
      
  • Calculation: Use Beer-Lambert Law (

    
    ) to determine molar concentration.[1][2]
    
Protocol B: Anion Exchange Chromatography (HPLC)

For applications requiring strict isomeric purity (e.g., crystallography or metabolic flux), enzymatic assays are insufficient.[1][2]

  • Column: High-capacity anion exchange (e.g., Dionex CarboPac PA1).[1][2]

  • Eluent: Gradient of Sodium Acetate in 100 mM NaOH.

  • Detection: Pulsed Amperometric Detection (PAD).[1][2]

  • Success Criteria: Resolution (

    
    ) between G6P and F6P peaks must be > 1.5.
    

Strategic Selection Guide

Choosing the right source depends on the sensitivity of your downstream application to specific impurities.

SelectionTreeStartSelect F6P SourceAppTypePrimary Application?Start->AppTypeKineticEnzyme Kinetics(PGI, PFK)AppType->KineticMetabolMetabolomics / FluxAppType->MetabolScreenHTS / Cell CultureAppType->ScreenReq1Requirement:Low G6P (<1%)Kinetic->Req1Req2Requirement:High Isotopic PurityMetabol->Req2Req3Requirement:Cost EfficiencyScreen->Req3Rec1Rec: Megazyme / Biosynth(High Purity Grade)Req1->Rec1Rec2Rec: Sigma (Isotopically Labeled)or Custom SynthesisReq2->Rec2Rec3Rec: Thermo / Sigma(Standard Grade)Req3->Rec3

Figure 2: Decision matrix for sourcing F6P based on experimental sensitivity to impurities.

Summary Recommendations:
  • For PFK-1 Kinetic Studies: You must avoid F1,6BP contamination.[1][2] Use Megazyme or Sigma BioUltra grades.[1][2]

  • For PGI Equilibrium Studies: You must avoid G6P contamination.[1][2] Verify the lot using Protocol A ; if G6P > 1%, recrystallization or a different vendor is required.[1]

  • For General Glycolysis Assays: Standard grades (Thermo/Fisher) are cost-effective and sufficient, provided the sodium salt stoichiometry is accounted for in mass calculations.[1][2]

References

  • Sigma-Aldrich.[7][1][5][8] Product Specification: D-Fructose 6-phosphate disodium salt (F3627).[1][2][9] Retrieved from [1][2]

  • Thermo Fisher Scientific. Product Specification: D-Fructose-6-phosphate disodium salt, 95% (A10431).[1][2] Retrieved from [1][2]

  • Megazyme.[1] Assay Procedure: D-Fructose and D-Glucose (K-FRUGL).[1] Retrieved from

  • Roe, J. H., & Papadopoulos, N. M. (1954).[1][2][10] The determination of fructose-6-phosphate and fructose-1,6-diphosphate.[3][1][11] Journal of Biological Chemistry, 210(2), 703-707.[2]

  • Sorachim. Fructose-6-Phosphate Disodium Salt Specifications. Retrieved from [1][2]

A Senior Application Scientist's Guide to the Structural Confirmation and Purity Assessment of D-Fructose-6-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and purity determination of key biological molecules are paramount. D-Fructose-6-phosphate (F6P), a pivotal intermediate in glycolysis and other metabolic pathways, is no exception. Its disodium salt is a common commercially available form, and verifying its identity and purity is a critical first step in ensuring the validity of downstream experimental results. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of D-fructose-6-phosphate disodium salt. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to make informed decisions in your analytical workflow.

The Analytical Challenge: Isomers and Impurities

The primary analytical challenges in the characterization of F6P lie in its structural complexity and the potential for closely related impurities. Fructose-6-phosphate exists in solution as a mixture of tautomers (β-pyranose, β-furanose, α-furanose, and the open-chain keto form), which can complicate spectral interpretation. Furthermore, common impurities include its structural isomer, D-glucose-6-phosphate (G6P), and the related compound D-fructose-1,6-bisphosphate (F1,6BP). The presence of these impurities can significantly impact enzymatic assays and other biological experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural identification of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ³¹P), enabling unambiguous confirmation of the F6P structure and the detection of impurities.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh accurately ~10-20 mg of F6P and internal standard B Dissolve in ~0.6 mL D₂O A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D Insert into spectrometer E Acquire ³¹P NMR spectrum D->E F Acquire ¹³C NMR spectrum (optional) E->F G Process spectra (FT, phasing, baseline correction) F->G Analyze spectra H Assign signals G->H I Integrate signals for quantitative analysis (qNMR) H->I J Identify and quantify impurities I->J LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection A Prepare a dilute solution of F6P in mobile phase B Filter the solution A->B C Inject sample onto HILIC or anion exchange column B->C Inject D Gradient elution to separate components C->D E Electrospray Ionization (ESI) in negative ion mode D->E Elute to MS source F Acquire full scan MS data (m/z 100-500) E->F G Acquire MS/MS data on the precursor ion F->G

Safety Operating Guide

Comprehensive Disposal Guide: D-Fructose-6-phosphate (Disodium) Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step framework for the safe and environmentally responsible disposal of D-Fructose-6-phosphate (disodium) salt. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste management protocols are both compliant and scientifically sound.

Core Principle: Hazard Identification and the Precautionary Approach

The foundation of any disposal procedure is a thorough understanding of the substance's potential hazards. This compound presents a case where different suppliers offer conflicting hazard classifications. This ambiguity necessitates a conservative approach, prioritizing safety and environmental protection.

Table 1: Comparative Hazard Classification of this compound

SupplierCAS NumberHazard ClassificationSource
Fisher Scientific26177-86-6Hazardous: Acute oral toxicity, Category 4 ("Harmful if swallowed").[1]Safety Data Sheet
Cayman Chemical918149-30-1Not Classified: "The substance is not classified, according to the Globally Harmonized System (GHS)."[2]Safety Data Sheet
Santa Cruz Biotechnology26177-86-6Not Stated as Hazardous: "No significant acute toxicological data identified in literature search."[3]Material Safety Data Sheet

Expert Insight: Given the discrepancy, the precautionary principle must be applied. We will proceed with the most stringent classification ("Harmful if swallowed") as the baseline for our disposal protocol. This ensures the highest level of safety, regardless of the supplier. Furthermore, as a phosphate-containing compound, its potential environmental impact through eutrophication is a critical consideration that guides our disposal choices.[4][5]

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal pathway for this compound and its associated waste.

DisposalWorkflow start Begin Disposal Process for D-Fructose-6-phosphate assessment Consult Product-Specific SDS and Institutional Policy start->assessment waste_type Identify Waste Type assessment->waste_type solid Solid Residue or Unused Product waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Step 1: Collect in a Labeled, Sealed Hazardous Waste Container (Solid Waste Stream) solid->collect_solid collect_liquid Step 2: Collect in a Labeled, Sealed Hazardous Waste Container (Aqueous, Non-Halogenated Waste) liquid->collect_liquid rinse Step 3: Triple-Rinse Container with a suitable solvent (e.g., water) container->rinse contact_ehs Step 4: Arrange Pickup with Institutional Environmental Health & Safety (EHS) for Incineration or Other Approved Disposal Method collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect all rinsate as hazardous aqueous waste rinse->collect_rinsate dispose_container Deface original label. Dispose of clean container per institutional guidelines rinse->dispose_container collect_rinsate->collect_liquid

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.